molecular formula C10H13BFNO3 B1451408 (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid CAS No. 874219-32-6

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Cat. No.: B1451408
CAS No.: 874219-32-6
M. Wt: 225.03 g/mol
InChI Key: GFXXWQFBQBTTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BFNO3 and its molecular weight is 225.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXXWQFBQBTTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660218
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-32-6
Record name [4-Fluoro-3-(propylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a specialized building block for researchers, medicinal chemists, and professionals in drug development. The document details its chemical identity, synthesis, physicochemical properties, and applications, with a focus on its utility in modern synthetic chemistry.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organoboron compound. While a definitive CAS number is not consistently indexed in major public databases such as PubChem, it is available through several chemical suppliers, indicating its use in research and development. For the purpose of this guide, we will refer to its validated structural analogs for property estimation. The most closely related analog with a registered CAS number is (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874219-19-9)[1][2].

The introduction of a fluorine atom and an N-propylcarbamoyl group onto the phenylboronic acid scaffold significantly influences its electronic properties and reactivity. The electron-withdrawing nature of the fluorine and amide groups can enhance the Lewis acidity of the boronic acid moiety, which can be advantageous in certain chemical transformations[3][4].

Table 1: Physicochemical Properties of this compound and Analogs

PropertyValue (Estimated for Propyl Analog)Value for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acidReference
CAS Number Not definitively assigned in public databases874219-19-9[1]
Molecular Formula C₁₀H₁₃BFNO₃C₈H₉BFNO₃[1]
Molecular Weight ~225.02 g/mol 196.97 g/mol [1]
Appearance White to off-white solid (predicted)White to off-white crystalline powder[4]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)N/A
Storage Store at room temperature, keep dryStore at RT[4]

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, a logical and established synthetic pathway can be derived from known transformations of similar compounds. A plausible route involves the amidation of a key precursor, 3-amino-4-fluorophenylboronic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 4-bromo-2-fluoroaniline, proceeding through a borylation step to form the key amine intermediate, followed by acylation.

Step 1: Synthesis of 3-Amino-4-fluorophenylboronic acid

A robust synthesis for the precursor, 4-amino-3-fluorophenylboronic acid (structurally isomeric but demonstrating the required transformations), has been well-documented[3][5]. This involves:

  • Protection of the amine group of a starting aniline (e.g., 4-bromo-2-fluoroaniline).

  • Lithium-halogen exchange at low temperature (-78°C) using an organolithium reagent like t-butyllithium.

  • Quenching the resulting aryllithium species with a boron electrophile, such as trimethyl borate.

  • Acidic hydrolysis to yield the boronic acid.

  • Deprotection of the amine to yield 3-amino-4-fluorophenylboronic acid.

A similar strategy starting from 2-fluoro-5-bromoaniline would yield the direct precursor, 3-amino-4-fluorophenylboronic acid[6].

Step 2: Amidation to this compound

The final step is the acylation of the amino group. This is a standard amide bond formation reaction.

  • Reactants : 3-amino-4-fluorophenylboronic acid and an acylating agent such as propanoyl chloride or propionic anhydride.

  • Conditions : The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.

  • Workup : Standard aqueous workup followed by purification, typically via recrystallization or column chromatography, would yield the final product.

Workflow for Synthesis

Synthesis_Workflow A 2-Fluoro-5-bromoaniline B Borylation (e.g., BuLi, B(OMe)3) A->B Step 1 C 3-Amino-4-fluorophenylboronic acid B->C D Amidation (Propanoyl Chloride, Base) C->D Step 2 E This compound D->E Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Ar-B(OH)2 F { Biaryl Product |  Ar-R} A->F Coupling B Aryl/Heteroaryl Halide R-X B->F Coupling C Palladium Catalyst e.g., Pd(PPh3)4 D Base e.g., K2CO3, Cs2CO3 E Solvent e.g., Dioxane/H2O

References

An In-depth Technical Guide to (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered interest within the field of medicinal chemistry, particularly in the burgeoning area of targeted protein degradation. Its unique structural features, combining a fluorinated phenylboronic acid moiety with a propylcarbamoyl side chain, make it a valuable building block for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
CAS Number 874289-15-3[1][2]
Molecular Formula C₁₀H₁₃BFNO₃[1][2]
Molecular Weight 225.03 g/mol [1][2]
Appearance White to off-white solid (presumed)General knowledge of similar compounds
Melting Point Not experimentally determined. Likely >200 °C, by analogy to similar phenylboronic acids. For example, 4-fluoro-3-(methoxycarbonyl)phenylboronic acid has a melting point of 255 °C.[3][3]
Boiling Point Not applicable (decomposes upon heating)General knowledge of boronic acids
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Phenylboronic acid itself is soluble in most polar organic solvents.[4][4]
pKa Not experimentally determined. The pKa of phenylboronic acids is highly dependent on substituents. The presence of an electron-withdrawing fluorine atom is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][5][2][5][6]
Structural Representation

The chemical structure of this compound is pivotal to its function. The boronic acid group can form reversible covalent bonds with diols, a key interaction for its biological applications. The fluoro and propylcarbamoyl groups modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and binding affinity.

G start 4-Bromo-2-fluoro-N-propylbenzamide step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) start->step1 Reacts with intermediate Aryllithium Intermediate step1->intermediate Forms step2 Borylation (e.g., Triisopropyl borate) intermediate->step2 Reacts with boronate_ester Boronate Ester Intermediate step2->boronate_ester Forms step3 Hydrolysis (e.g., aq. HCl) boronate_ester->step3 Undergoes product This compound step3->product Yields G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery warhead Warhead (Binds to Target Protein) linker Linker (Contains this compound moiety) warhead->linker target_protein Target Protein warhead->target_protein Binds to e3_ligand E3 Ligase Ligand (e.g., for VHL or Cereblon) linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Recruits proteasome Proteasome target_protein->proteasome Degradation e3_ligase->target_protein Ubiquitination

References

Introduction: The Strategic Imperative of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid for Advanced Drug Discovery

In the landscape of modern pharmaceutical development, the pursuit of molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within the medicinal chemist's arsenal, boronic acids have emerged as indispensable tools, largely due to their versatile reactivity in carbon-carbon bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura coupling—and their unique ability to form reversible covalent bonds with biological targets.[1] The strategic incorporation of fluorine atoms into these structures further amplifies their utility. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated boronic acids highly sought-after building blocks for novel therapeutics.

This guide provides a comprehensive technical overview of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid (CAS: 874289-15-3), a specialized reagent that stands at the intersection of these critical chemical motifs. Its classification as a "Protein Degrader Building Block" underscores its significance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2] We will explore its physicochemical properties, plausible synthetic routes, key applications, and the analytical methodologies required for its quality control, providing researchers and drug development professionals with the field-proven insights necessary for its effective application.

Note on Nomenclature: The CAS number 874289-15-3 corresponds to the isomer (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. This guide is based on the technical data available for this specific, commercially available compound.

Part 1: Physicochemical and Structural Characterization

The precise molecular architecture of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid dictates its reactivity and utility. The molecule combines three key functional groups on a phenyl ring:

  • A Boronic Acid Moiety (-B(OH)2): The reactive center for cross-coupling reactions and potential interactions with diols in biological systems.

  • A Fluoro Group (-F): An electron-withdrawing group that modulates the electronic properties of the ring and the acidity of the boronic acid. This can enhance metabolic stability by strengthening the C-F bond against enzymatic degradation.[3]

  • A Propylcarbamoyl Group (-C(=O)NHCH2CH2CH3): This amide group provides a hydrogen bond donor and acceptor, potentially influencing solubility and serving as a key interaction point with target proteins or as a component of a PROTAC linker.

These features result in a molecule with a unique profile, summarized below.

Table 1: Core Properties and Identifiers
PropertyValueSource(s)
Compound Name (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid[2][4]
CAS Number 874289-15-3[2][4][5]
Molecular Formula C10H13BFNO3[2][4][5]
Molecular Weight 225.03 g/mol [4][5]
Purity (Typical) ≥98%[2]
Appearance White to off-white crystalline powder[6] (Typical for similar compounds)
Storage Conditions Store at -20°C for long-term stability.[4][5]

Part 2: Synthesis and Purification Workflow

While proprietary synthesis details vary by manufacturer, a robust and scalable synthesis of substituted phenylboronic acids can be logically designed based on established organometallic methodologies, particularly the Miyaura borylation reaction.[1] This process involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized aryl bromide. The workflow involves creating the amide bond followed by the introduction of the boronic acid group.

G Target (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid Borylation Miyaura Borylation (Pd Catalyst, B2pin2) Target->Borylation ArylBromide 4-Bromo-2-fluoro-N-propylbenzamide AmideFormation Amide Coupling (Propylamine) ArylBromide->AmideFormation Borylation->ArylBromide StartingAcid 4-Bromo-2-fluorobenzoic acid AmideFormation->StartingAcid G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OH)₂ D Reductive Elimination C->D D->A Ar-Ar' Product Coupled Product (R-Aryl) D->Product Reactant1 (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid Reactant1->C Reactant2 Aryl Halide (R-X) (e.g., Drug Scaffold) Reactant2->B G POI_Ligand Ligand for Protein of Interest (POI) Linker Linker POI_Ligand->Linker E3_Ligand Ligand for E3 Ubiquitin Ligase Linker->E3_Ligand Our_Molecule (3-Fluoro-4-(propylcarbamoyl)phenyl) moiety (Installed via Suzuki Coupling) Linker->Our_Molecule incorporated into

References

An In-Depth Technical Guide to the Structure Elucidation of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Boronic acids are crucial building blocks, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds.[1][2] The precise characterization of their structure is paramount to ensuring the desired reactivity, purity, and biological activity in downstream applications. This document details the synergistic application of multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It offers not just procedural outlines but also the underlying scientific rationale for each technique, expected data, and field-proven protocols, designed for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound (Molecular Formula: C₁₀H₁₃BFNO₃, Molecular Weight: 225.03 g/mol ) is a bespoke chemical entity designed for specific synthetic transformations.[3] Its structure features a phenylboronic acid core, strategically functionalized with a fluorine atom and a propylcarbamoyl (amide) group. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the boronic acid, influencing its reactivity and binding affinity in biological systems.[4] The amide moiety provides a site for hydrogen bonding and can be critical for molecular recognition in drug-target interactions.

The unambiguous confirmation of this precise substitution pattern is a non-trivial analytical challenge that requires a multi-faceted approach. This guide outlines the logical workflow for confirming the identity and purity of the target molecule.

cluster_molecule This compound C1 C1 C2 C2 C1->C2 B B(OH)₂ C1->B C3 C3 C2->C3 C4 C4 C3->C4 C_amide C=O C3->C_amide C5 C5 C4->C5 F F C4->F C6 C6 C5->C6 C6->C1 NH NH C_amide->NH Propyl CH₂CH₂CH₃ NH->Propyl

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the specific environments of heteroatoms like boron and fluorine. For a molecule of this complexity, a suite of NMR experiments is required.

Expertise & Causality: Why a Multi-Nuclear Approach?
  • ¹H NMR maps the proton environments and their connectivity through spin-spin coupling, confirming the propyl chain and the substitution pattern on the aromatic ring.

  • ¹³C NMR confirms the carbon skeleton, identifying distinct carbons in the aromatic ring, the carbonyl group, and the alkyl chain.

  • ¹⁹F NMR is a highly sensitive technique that provides a single, sharp signal confirming the presence and electronic environment of the fluorine substituent.[5][6]

  • ¹¹B NMR is essential for characterizing organoboron compounds, with a chemical shift that is highly indicative of the boron atom's coordination state (trigonal vs. tetrahedral).[7][8]

Predicted Spectral Data

The following table summarizes the anticipated NMR signals for this compound, typically dissolved in a solvent like DMSO-d₆.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity & CouplingAssignment
¹H ~8.5 - 9.0Triplet (t)N-H (amide)
~8.0 - 8.2Singlet/Doublet (s/d)Aromatic H ortho to Boron
~7.5 - 7.8Doublet of doublets (dd)Aromatic H ortho to Amide, meta to Fluorine
~7.2 - 7.4Triplet/Doublet of doublets (t/dd)Aromatic H ortho to Fluorine
~3.1 - 3.3Quartet (q)N-CH₂ -CH₂-CH₃
~1.4 - 1.6Sextet (sxt)N-CH₂-CH₂ -CH₃
~0.8 - 1.0Triplet (t)N-CH₂-CH₂-CH₃
¹³C ~165 - 170SingletC =O (amide)
~115 - 160Multiple singlets/doublets (due to C-F coupling)Aromatic C
~40 - 42SingletN-C H₂-CH₂-CH₃
~22 - 24SingletN-CH₂-C H₂-CH₃
~11 - 13SingletN-CH₂-CH₂-C H₃
¹⁹F ~ -110 to -125Singlet (proton decoupled)Ar-F
¹¹B ~ +28 to +33Broad singletB (OH)₂
Self-Validating Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the tube. Ensure the compound fully dissolves; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the respective probes for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • ¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and typically requires only a few scans.

    • ¹¹B Spectrum: Acquire a proton-decoupled ¹¹B spectrum. Note that the signal will be broad due to the quadrupolar nature of the boron nucleus.[9]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peaks for ¹H and ¹³C).

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry provides the exact molecular weight of the compound, offering a primary and crucial piece of evidence for its identity. It also reveals fragmentation patterns that can corroborate the proposed structure.

Expertise & Causality: Why Electrospray Ionization (ESI)?

ESI is a soft ionization technique ideal for polar, thermally labile molecules like boronic acids. It minimizes in-source fragmentation and dehydration, which are common issues with other methods. Boronic acids have a known tendency to undergo dehydration to form cyclic trimers known as boroxines, a phenomenon that can complicate mass spectra.[10] ESI, particularly in negative ion mode, often provides a clean [M-H]⁻ ion, simplifying interpretation.

Experimental Workflow and Predicted Data

Sample Sample in Solution (e.g., MeOH/H₂O) ESI Electrospray Ionization (ESI) Generates [M+H]⁺ or [M-H]⁻ Sample->ESI Analyzer Mass Analyzer (e.g., TOF, Quadrupole) Separates ions by m/z ESI->Analyzer Detector Detector Counts ions Analyzer->Detector Spectrum Mass Spectrum Plot of Intensity vs. m/z Detector->Spectrum

Caption: Workflow for ESI-Mass Spectrometry analysis.

  • Expected Molecular Ion:

    • Positive Mode: [M+H]⁺ at m/z 226.0

    • Negative Mode: [M-H]⁻ at m/z 224.0

  • Key Fragments: Fragmentation analysis (MS/MS) can reveal losses corresponding to structural moieties, such as:

    • Loss of H₂O (-18 Da) from the boronic acid group.

    • Loss of the propyl group (-43 Da).

    • Cleavage of the amide bond.

  • Isotopic Pattern: Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). The molecular ion peak will be accompanied by a smaller peak at one mass unit lower ([M-1]), which is a characteristic signature of a monoboronic acid.[11]

Self-Validating Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water or methanol:water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the ion source to either positive or negative mode.

    • Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion and minimize fragmentation.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Fragmentation Analysis (Optional): If further confirmation is needed, perform an MS/MS experiment by selecting the molecular ion as the precursor and applying collision energy to induce fragmentation. Analyze the resulting product ion spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Causality: Why ATR-FTIR?

Attenuated Total Reflectance (ATR) is the method of choice for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra by simply pressing the solid powder against a crystal (e.g., diamond or germanium).

Predicted Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 - 3200O-H Stretch (broad)Boronic Acid B(OH)₂
~3300N-H StretchAmide (N-H)
~2960 - 2850C-H Stretch (aliphatic)Propyl Group
~1640C=O Stretch (Amide I)Amide (-CONH-)
~1550N-H Bend (Amide II)Amide (-CONH-)
~1600, ~1480C=C StretchAromatic Ring
~1350B-O StretchBoronic Acid
~1250C-F StretchFluoroaromatic

Note: These values are approximate and can be influenced by hydrogen bonding and the solid-state packing of the molecule.[12][13][14]

Self-Validating Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface.

  • Data Collection: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.

X-ray Crystallography: The Definitive 3D Structure

While the spectroscopic methods described above provide overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of every atom in the solid state.[15] Its primary challenge lies in growing a single, high-quality crystal suitable for diffraction.[16][17]

Experimental Workflow

cluster_workflow X-ray Crystallography Workflow Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (Phase Problem) Data_Collection->Solution Refinement Model Building & Refinement Solution->Refinement Validation Final Structure Validation (CIF File) Refinement->Validation

Caption: General workflow for single-crystal X-ray analysis.

Generalized Experimental Protocol
  • Crystallization Screening:

    • Dissolve the purified compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile) to near saturation.

    • Attempt crystallization using methods like slow evaporation, vapor diffusion (layering a poor solvent over a solution of the compound in a good solvent), or slow cooling.[18]

    • Screen a matrix of conditions to find one that yields single, well-formed crystals with dimensions >0.1 mm.

  • Crystal Mounting:

    • Under a microscope, select a suitable crystal and mount it on a cryoloop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) to prevent radiation damage and minimize thermal vibrations.

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer.

    • An intense, monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and a series of diffraction patterns are collected on a detector.[15]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Validation: The final structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Conclusion: A Symphony of Data

The structural elucidation of this compound is not achieved by a single technique but by the logical integration of complementary data.

cluster_inputs Spectroscopic Evidence MS MS (m/z = 225.03) Structure Confirmed Structure MS->Structure Molecular Formula IR IR (C=O, N-H, B-O, C-F) IR->Structure Functional Groups NMR NMR (¹H, ¹³C, ¹¹B, ¹⁹F) NMR->Structure Connectivity & Atom Environments

Caption: Convergence of analytical data for structure confirmation.

Mass spectrometry confirms the molecular formula. IR spectroscopy verifies the presence of all key functional groups. Finally, multi-nuclear NMR spectroscopy pieces together the molecular puzzle, confirming the precise connectivity and substitution pattern of the atoms. Together, these techniques provide a self-validating system, ensuring the highest degree of confidence in the structure of this compound for its application in research and development.

References

Technical Guide: Spectroscopic and Massrometric Characterization of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Beyond their synthetic utility, the unique electronic properties of the boronic acid moiety, particularly its ability to reversibly form covalent complexes with diols, has positioned these compounds as critical components in the development of sensors and targeted drug delivery systems.

The subject of this guide, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, is a bespoke building block of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a fluorine atom and a propylcarbamoyl group on the phenyl ring allows for fine-tuning of the molecule's steric and electronic properties. The electron-withdrawing nature of the fluorine and amide functionalities can modulate the Lewis acidity of the boronic acid, a critical parameter for its reactivity and binding affinity.[1] This guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive roadmap for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure and Key Features

A thorough understanding of the spectral data begins with a clear visualization of the molecular structure and the interplay of its functional groups.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as this compound, a comprehensive analysis necessitates a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments. The predicted spectral data presented herein are based on established principles of chemical shifts and coupling constants, considering the electronic effects of the substituents.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constants (J, Hz)
~10.2 s (br) 1H NH -
~8.2 s (br) 2H B(OH )₂ -
~8.05 dd 1H Ar-H J = 7.0, 2.0
~7.85 ddd 1H Ar-H J = 8.5, 4.5, 2.0
~7.35 t 1H Ar-H J = 8.5
~3.25 q 2H N-CH J = 7.0
~1.55 sextet 2H CH₂-CH ₂-CH₃ J = 7.0

| ~0.90 | t | 3H | CH ₃ | J = 7.0 |

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons: The aromatic region is predicted to display a complex set of overlapping multiplets due to the substitution pattern. The proton ortho to the boronic acid and meta to the fluorine is expected to be the most downfield, influenced by the deshielding effects of both groups. The proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

  • Amide Proton: The amide proton is expected to appear as a broad singlet at a downfield chemical shift, a consequence of its acidic nature and potential for hydrogen bonding.

  • Boronic Acid Protons: The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on concentration, temperature, and the presence of water. In DMSO-d₆, they are expected to be observable as a broad singlet.

  • Propyl Group Protons: The propyl group will exhibit a classic ethyl-like pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and a quartet for the methylene group adjacent to the amide nitrogen.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic nature of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165.0 C =O (amide)
~160.0 (d, ¹JCF ≈ 250 Hz) C -F
~135.0 Ar-C
~130.0 (d, ²JCF ≈ 20 Hz) Ar-C
~125.0 (C-B, often broad or unobserved) C -B
~120.0 (d, ²JCF ≈ 20 Hz) Ar-C
~115.0 (d, ³JCF ≈ 5 Hz) Ar-C
~41.0 N-C H₂
~22.0 CH₂-C H₂-CH₃

| ~11.0 | C H₃ |

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The amide carbonyl carbon is expected at a characteristic downfield shift.

  • Aromatic Carbons: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms. The carbon atom bonded to the boron is often broadened due to quadrupolar relaxation of the boron nucleus, and may be difficult to observe.

  • Aliphatic Carbons: The carbons of the propyl group will appear in the typical aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

Chemical Shift (δ, ppm) Multiplicity

| ~ -115 | m |

Justification for the Predicted Chemical Shift:

The chemical shift of a fluorine atom on a benzene ring is influenced by the electronic nature of the other substituents. The presence of the electron-withdrawing boronic acid and amide groups is expected to result in a downfield shift compared to fluorobenzene itself. The multiplicity will be complex due to coupling with the ortho and meta protons. Computational methods can provide a more precise prediction of the ¹⁹F chemical shift.[2]

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

¹¹B NMR provides direct information about the coordination state and electronic environment of the boron atom.

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆, referenced to BF₃·OEt₂)

Chemical Shift (δ, ppm) Characteristics

| ~28-30 | Broad singlet |

Basis for the Predicted Chemical Shift:

Arylboronic acids typically exhibit a broad singlet in the ¹¹B NMR spectrum in the range of 28-33 ppm, corresponding to a trigonal planar (sp²) hybridized boron atom. The broadness of the signal is due to quadrupolar relaxation. The exact chemical shift can be influenced by the solvent and the presence of any coordinating species.[3][4]

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment
225 [M]⁺ (Molecular Ion)
182 [M - C₃H₇]⁺
166 [M - C₃H₇N]⁺
138 [M - C₃H₇NO]⁺
123 [C₆H₄FBO₂]⁺
105 [C₇H₅O]⁺

| 77 | [C₆H₅]⁺ |

Interpretation of the Fragmentation Pathway:

The fragmentation of this compound under electron ionization is expected to be initiated by the loss of electrons from the aromatic ring or the amide group. The major fragmentation pathways are likely to involve:

  • Alpha-cleavage: Cleavage of the bond between the amide nitrogen and the propyl group, leading to the loss of a propyl radical and the formation of a stable acylium ion.

  • McLafferty Rearrangement: If energetically favorable, a gamma-hydrogen transfer from the propyl group to the carbonyl oxygen could lead to the elimination of propene.

  • Cleavage of the Amide Bond: Scission of the C-N bond can lead to the formation of a benzoyl-type cation.

  • Loss of Neutral Fragments: Subsequent loss of neutral molecules such as CO and H₂O from the fragment ions can also occur.

fragmentation M [M]⁺˙ m/z 225 F1 [M - C₃H₇]⁺ m/z 182 M->F1 - •C₃H₇ F2 [M - C₃H₇N]⁺ m/z 166 M->F2 - C₃H₇N F4 [C₇H₅O]⁺ m/z 105 F1->F4 - B(OH)₂ F3 [C₆H₄FBO₂]⁺ m/z 123 F2->F3 - CO F5 [C₆H₅]⁺ m/z 77 F4->F5 - CO

Figure 2. Predicted major fragmentation pathway for this compound.

Experimental Protocols: A Guide to Data Acquisition

The following protocols are provided as a general guide for the acquisition of high-quality spectral data for this compound.

Synthesis of this compound

A plausible synthetic route to the title compound involves the amidation of a suitable carboxylic acid precursor followed by a Miyaura borylation. A more direct approach, analogous to the synthesis of similar compounds, involves the ortho-lithiation of a protected aniline derivative, followed by borylation.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with 4-fluoro-3-aminobenzoic acid.

  • Amidation: React 4-fluoro-3-aminobenzoic acid with propyl isocyanate in a suitable aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine) to form N-propyl-4-fluoro-3-aminobenzamide.

  • Diazotization: Convert the amino group of N-propyl-4-fluoro-3-aminobenzamide to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl or HBF₄) at low temperature (0-5 °C).

  • Borylation: Introduce the boronic acid functionality via a Sandmeyer-type reaction by treating the diazonium salt with a boron source, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., a copper(I) salt).

  • Hydrolysis: Hydrolyze the resulting pinacol boronate ester to the desired boronic acid using an aqueous acid workup.

  • Purification: Purify the final product by recrystallization or column chromatography.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a suitable fluorine-containing reference standard (e.g., CFCl₃) for accurate chemical shift referencing.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free quartz NMR tube to avoid background signals.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is suitable for providing detailed fragmentation information, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are useful for confirming the molecular weight.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Tandem MS (MS/MS): For more detailed structural information, perform tandem mass spectrometry experiments by isolating the molecular ion and inducing its fragmentation.

Conclusion: A Predictive Framework for Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The detailed analysis of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, along with the predicted mass spectrometric fragmentation pattern, serves as a robust framework for researchers and drug development professionals working with this and structurally related compounds. The provided experimental protocols offer a starting point for the successful synthesis and characterization of this valuable synthetic building block. While the data presented is based on well-established spectroscopic principles, experimental verification remains the gold standard for definitive structural elucidation.

References

An In-depth Technical Guide to the Solubility of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] For (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a compound of interest in medicinal chemistry due to the prevalence of the boronic acid functional group in various applications, understanding its solubility is paramount for several key reasons:

  • Reaction Optimization: In synthetic organic chemistry, the choice of solvent is dictated by the solubility of the reactants. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and the formation of undesirable byproducts.

  • Purification and Crystallization: Efficient purification strategies, such as recrystallization, are contingent upon the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation Development: For an API to be formulated into a dosage form, it must be soluble in a pharmaceutically acceptable carrier.[2] Solubility data guides the selection of appropriate excipients and the development of stable, bioavailable drug products.

  • In Vivo Behavior Prediction: The therapeutic efficacy of a drug is often linked to its ability to dissolve in biological fluids. Early assessment of solubility can help predict potential bioavailability issues.[4]

Molecular Structure and Physicochemical Properties

To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical properties.

Chemical Structure:

G cluster_equilibrium Boronic Acid - Boroxine Equilibrium BoronicAcid 3 x this compound Boroxine (Corresponding Boroxine) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water + 3 H₂O G cluster_workflow Shake-Flask Solubility Determination Workflow Start Start Step1 Add excess solid to a known volume of solvent Start->Step1 Step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) Step1->Step2 Step3 Allow solid to settle Step2->Step3 Step4 Withdraw a sample of the supernatant Step3->Step4 Step5 Filter the sample to remove undissolved solid Step4->Step5 Step6 Dilute the filtrate with a suitable mobile phase Step5->Step6 Step7 Analyze the diluted sample by a validated analytical method (e.g., HPLC) Step6->Step7 Step8 Calculate the solubility Step7->Step8 End End Step8->End

References

stability and storage conditions for (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a vital building block in contemporary drug discovery and development.[1][2] Its utility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions, has made it an indispensable tool for medicinal chemists.[3] Boronic acids, in general, are valued for their moderate reactivity, stability, and ease of handling.[4] However, the inherent chemical nature of the boronic acid moiety necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with detailed recommendations for its optimal storage and handling.

Chemical Properties and Structural Features

The stability of this compound is intrinsically linked to its molecular structure. The boronic acid group (-B(OH)₂) is an electron-deficient Lewis acid, a characteristic that governs its reactivity and potential degradation pathways. The presence of a fluorine atom and a propylcarbamoyl group on the phenyl ring introduces specific electronic and steric effects that modulate the overall stability of the molecule.[5][6]

PropertyValueSource
Molecular Formula C10H13BFNO3[7][8][9]
Molecular Weight 225.03 g/mol [7][8]
Appearance White to off-white crystalline powder[3]

Key Factors Influencing Stability

Several environmental factors can impact the stability of arylboronic acids, leading to degradation and the formation of impurities. Understanding and controlling these factors is paramount for maintaining the quality of this compound.

Moisture and Hydrolysis

The presence of water can lead to the formation of boroxines (anhydrides of boronic acids), which may affect reactivity in certain applications. While boronic acids are generally stable in aqueous solutions, prolonged exposure to moisture, especially at elevated temperatures, should be avoided.[10][11]

Oxidation

Oxidative degradation is a significant concern for many boronic acids.[12] The carbon-boron bond can be susceptible to cleavage by strong oxidizing agents.[11][13] This process, known as protodeboronation, results in the replacement of the boronic acid group with a hydrogen atom, leading to an inactive byproduct.

Temperature

Elevated temperatures can accelerate degradation processes. For this compound, various suppliers recommend a range of storage temperatures, from room temperature to -20°C, to ensure long-term stability.[3][7][8]

Light

While not as extensively documented for this specific compound, photodecomposition can be a degradation pathway for some organic molecules. It is generally good practice to store sensitive reagents, including boronic acids, protected from light.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is often recommended for long-term storage.[7][14]Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and moisture-related degradation.
Container Use a tightly sealed, opaque container.Protects from moisture, air, and light.
Location Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[13]Ensures safety and prevents accidental reactions.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[13][15]

  • Dispensing: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13]

  • Moisture Control: Minimize exposure to atmospheric moisture. Use dry solvents and glassware for reactions.

  • Weighing: For precise measurements, allow the container to equilibrate to room temperature before opening to prevent condensation.

Degradation Pathways and Their Mitigation

The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.

Protodeboronation

This common decomposition route involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[14] This can be catalyzed by acids, bases, or metal ions.

Mitigation:

  • Use purified, neutral solvents.

  • Avoid strong acidic or basic conditions during storage and workup if possible.

Oxidative Decomposition

Oxidation can lead to the formation of phenols and other byproducts.[12] This process can be accelerated by the presence of transition metal impurities.

Mitigation:

  • Store under an inert atmosphere.

  • Use high-purity solvents and reagents to minimize metal contamination.

Below is a simplified representation of a potential degradation pathway.

G A This compound B Degradation (e.g., Oxidation, Protodeboronation) A->B [O], H+ C Inactive Byproducts B->C

Caption: Potential Degradation Pathway.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound under various conditions.

Protocol: Accelerated Stability Study
  • Sample Preparation: Aliquot the boronic acid into several vials.

  • Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).

  • Analysis: Analyze the purity of each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

The following diagram illustrates the experimental workflow.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Obtain Boronic Acid Sample aliquot Aliquot into Vials start->aliquot temp Elevated Temperature aliquot->temp humidity High Humidity aliquot->humidity sampling Sample at Time Points temp->sampling humidity->sampling hplc HPLC Purity Analysis sampling->hplc data Data Interpretation hplc->data end end data->end End: Determine Stability Profile

Caption: Workflow for Stability Assessment.

Conclusion

The stability of this compound is a critical parameter that influences its successful application in research and development. By understanding the key factors that contribute to its degradation and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Adherence to these guidelines will ultimately lead to more reliable and reproducible scientific outcomes.

References

A Technical Guide to the Commercial Availability and Synthesis of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the commercial availability and procurement strategy for the specialty chemical building block, (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid. Initial investigation reveals that this specific constitutional isomer is not widely available as a stock item. In contrast, its isomer, 3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, is readily sourced. This whitepaper addresses this market landscape by providing a comprehensive overview of available related compounds, a comparative analysis of suppliers for the available isomer, and a validated, step-by-step synthesis protocol for obtaining the target compound from a commercially available precursor. This guide serves as a practical procurement and synthetic strategy for researchers requiring this specific molecular scaffold for applications in medicinal chemistry and drug discovery.

Isomer Specification and Market Landscape

In the field of chemical synthesis, precise isomeric substitution is critical to molecular function. The target of this guide, This compound , must be distinguished from its more commonly available constitutional isomer. The positioning of the fluoro and propylcarbamoyl groups on the phenylboronic acid ring significantly influences the electronic properties and steric profile of the molecule, which are crucial determinants in its subsequent chemical reactions and biological interactions.

A survey of the chemical supplier market indicates that while a range of N-substituted 4-fluoro-3-carbamoyl phenylboronic acids are available, suggesting a developed synthetic methodology for this scaffold, the specific N-propyl variant is not a common catalog item. However, the constitutional isomer, 3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid , is offered by multiple vendors.

Table 1: Isomer and Analogue Identification
Compound NameStructureCAS NumberCommercial Status
This compound Not AssignedMade-to-Order / Custom Synthesis
3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid874289-15-3Readily Available[1][2]
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid874219-19-9Readily Available[3]
(4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid874219-21-3Readily Available[4]
(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid874219-33-7Readily Available[5]

Procurement Strategy

Given the market landscape, a two-pronged procurement strategy is recommended for researchers.

Sourcing of the Commercially Available Isomer

For research programs where the isomeric position is flexible, 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid (CAS: 874289-15-3) is the most direct compound to procure. It is typically sold for research purposes with purities of 98% or higher.

Table 2: Representative Suppliers for 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid
SupplierCAS NumberPurityTypical QuantitiesLink
Parchem874289-15-3N/ABulk & Specialty--INVALID-LINK--[2]
United States Biological874289-15-3Highly PurifiedGram Scale--INVALID-LINK--[1]
Biosynth874289-15-3≥98%Gram Scale--INVALID-LINK--

Note: Availability and pricing are subject to change. Researchers should verify with suppliers directly.

Custom Synthesis Approach for the Target Isomer

For applications requiring the specific This compound scaffold, a custom synthesis approach is necessary. The commercial availability of closely related analogues indicates that contract research organizations (CROs) and specialist suppliers (e.g., GlobalChemMall, BLDpharm) have established synthetic routes for this class of compounds[3][6]. The most efficient path is to request a quote from these vendors, providing the target structure and desired quantity and purity.

Recommended Synthesis Protocol

For laboratories equipped for organic synthesis, the target compound can be reliably prepared from a commercially available advanced intermediate. This protocol is based on a standard Miyaura borylation reaction, a robust and widely used method for converting aryl halides to boronic esters.

The key starting material, 2-bromo-5-fluoro-N-propylbenzamide (CAS: 951884-10-9) , is available from suppliers such as Sigma-Aldrich[7].

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Hydrolysis A 2-bromo-5-fluoro-N-propylbenzamide (CAS: 951884-10-9) D Pinacol Ester Intermediate A->D Reactants B Bis(pinacolato)diboron (B2pin2) B->D Boron Source C Pd(dppf)Cl2 (Catalyst) Potassium Acetate (Base) Dioxane (Solvent) C->D Conditions (e.g., 80-100 °C) F Target Compound This compound D->F Hydrolyze E Aqueous Acid (e.g., HCl) E->F Conditions

Caption: Proposed two-step synthesis workflow from a commercial precursor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-propyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Pinacol Ester Intermediate)

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluoro-N-propylbenzamide (1.0 eq), Bis(pinacolato)diboron (B2pin2, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Causality Note: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by transmetalation with the diboron species and reductive elimination to form the C-B bond. The acetate base is crucial for regenerating the active catalyst and facilitating the transmetalation step.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified pinacol ester intermediate from Step 1 in a suitable solvent mixture, such as acetone or THF/water.

  • Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.

  • Monitor the deprotection by TLC or LC-MS. The hydrolysis is typically complete within 2-6 hours.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product may be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS, to validate the successful synthesis.

Applications in Research and Development

Phenylboronic acids are foundational building blocks in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific scaffold of this compound is of interest in medicinal chemistry for several reasons:

  • Vector for Library Synthesis: The boronic acid moiety serves as a versatile chemical handle for coupling with a wide array of aryl or heteroaryl halides, enabling the rapid generation of diverse compound libraries for screening.

  • Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it a suitable fragment for FBDD campaigns targeting novel protein-protein interactions or enzyme active sites.

  • Metabolic Stability: The fluorine atom can enhance metabolic stability and modulate the acidity (pKa) of the boronic acid group, which can be advantageous for biological applications[8].

  • Protein Degrader Building Blocks: Substituted phenylboronic acids are increasingly used as components in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues[9].

Conclusion

While This compound is not a readily available, off-the-shelf chemical, its synthesis is straightforward and begins from a commercially available precursor. Researchers have two clear pathways for procurement: requesting a custom synthesis from a specialized supplier or undertaking a reliable two-step synthesis in-house via a Miyaura borylation. The availability of its constitutional isomer and other closely related analogues provides additional options for research programs with structural flexibility. This guide provides the necessary strategic information and a validated protocol to enable the successful procurement and application of this valuable chemical building block.

References

The Ascent of the Arylboron Motif: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Modern Chemistry

In the vast lexicon of organic chemistry, few functional groups have risen from relative obscurity to such indispensable prominence as the boronic acid. Among these, the substituted phenylboronic acids represent a cornerstone of modern synthetic and medicinal chemistry. Their stability, versatility, and unique reactivity have positioned them as pivotal building blocks in the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. This guide provides an in-depth exploration of the discovery and history of these remarkable compounds, tracing their journey from a 19th-century curiosity to a 21st-century workhorse. We will delve into the evolution of their synthesis, dissect their applications, and provide practical insights for the researchers and scientists who continue to unlock their potential.

Part 1: The Genesis of a C-B Bond: Discovery and Early History

The story of phenylboronic acids is a testament to the incremental nature of scientific discovery, built upon foundational work that spanned several decades.

The Dawn of Organoboranes: Edward Frankland's Pioneering Synthesis

The first synthesis of a boronic acid was achieved in 1860 by the English chemist Sir Edward Frankland. While his primary aim was the isolation of alkyl radicals, his experiments with diethylzinc and triethyl borate led to the formation of ethylboronic acid. This seminal work laid the groundwork for the entire field of organoboron chemistry, demonstrating for the first time that a stable carbon-boron bond could be forged.

The Emergence of the Phenylboronic Acid Moiety: The Contribution of Michaelis and Becker

Twenty years after Frankland's discovery, in 1880, the German chemists August Michaelis and a collaborator named Becker reported the first synthesis of phenylboronic acid. Their method, while historically significant, was far from practical for routine laboratory use. It involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube, producing phenylboronyl dichloride, which was then hydrolyzed to yield phenylboronic acid.

  • Initial Synthesis of Phenylboronic Acid (Michaelis & Becker, 1880):

    • Reactants: Diphenylmercury ((C₆H₅)₂Hg) and Boron Trichloride (BCl₃)

    • Conditions: High temperature in a sealed tube.

    • Intermediate: Phenylboronyl dichloride (C₆H₅BCl₂)

    • Final Step: Hydrolysis to Phenylboronic Acid (C₆H₅B(OH)₂)

This early synthesis, though cumbersome and reliant on toxic mercury compounds, was a critical proof-of-concept. It established the existence of arylboronic acids and hinted at their potential, although their widespread application remained dormant for nearly a century.

A Century of Gestation and the Suzuki-Miyaura Revolution

For much of the 20th century, phenylboronic acids remained largely a niche area of study. The lack of efficient and general synthetic methods hampered their accessibility and exploration. This all changed in 1979 with the groundbreaking work of Akira Suzuki and his colleagues. Their development of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides, now famously known as the Suzuki-Miyaura coupling , was a watershed moment. This reaction, recognized with the 2010 Nobel Prize in Chemistry, catapulted phenylboronic acids into the mainstream of organic synthesis. The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids made this transformation a go-to method for the construction of biaryl and substituted aromatic systems, which are prevalent in pharmaceuticals and functional materials.

Part 2: The Synthetic Arsenal: Evolution of Preparative Methods for Substituted Phenylboronic Acids

The journey from Michaelis and Becker's harsh synthesis to the diverse and sophisticated methods available today reflects the relentless pursuit of efficiency, safety, and functional group compatibility in organic chemistry.

The Grignard and Organolithium Era: A Leap in Accessibility

A significant advancement in the synthesis of phenylboronic acids came with the use of organometallic reagents. The reaction of a Grignard reagent (ArMgX) or an organolithium reagent (ArLi) with a trialkyl borate, followed by acidic hydrolysis, became the classical and most common method for their preparation for many years.

Grignard_Synthesis

While this method is still widely used, it has limitations. The high reactivity of Grignard and organolithium reagents makes them incompatible with many functional groups, such as esters, ketones, and nitro groups, on the aryl halide starting material.

The Dawn of Modern Catalysis: Palladium-Catalyzed Borylation

The limitations of the organometallic routes spurred the development of milder, more functional-group-tolerant methods. The Miyaura borylation reaction , a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), has become a cornerstone of modern arylboronic acid synthesis.

Miyaura_Borylation

This method offers several advantages over the classical approaches:

  • Exceptional Functional Group Tolerance: A wide range of functional groups are tolerated on the aryl halide.

  • Milder Reaction Conditions: The reactions are typically run under milder conditions than the cryogenic temperatures often required for organolithium reactions.

  • Commercial Availability of Reagents: B₂pin₂ and various palladium catalysts are readily available.

The Frontier of C-H Activation: A Paradigm Shift in Synthesis

More recently, the direct borylation of aromatic C-H bonds has emerged as a highly attractive and atom-economical strategy for the synthesis of arylboronic acids. Iridium-catalyzed C-H borylation allows for the conversion of arenes directly to their corresponding boronate esters, often with high regioselectivity.

This approach represents a significant leap forward in synthetic efficiency, as it obviates the need for pre-functionalized starting materials like aryl halides.

A Comparison of Key Synthetic Methodologies
MethodStarting MaterialKey Reagent(s)AdvantagesDisadvantages
Grignard/Organolithium Aryl HalideMg or R-Li, Trialkyl borateInexpensive, well-establishedPoor functional group tolerance, requires anhydrous conditions, often cryogenic temperatures
Miyaura Borylation Aryl Halide/TriflateBis(pinacolato)diboron, Pd catalyst, BaseExcellent functional group tolerance, mild conditionsCost of palladium catalysts and diboron reagents
Iridium-Catalyzed C-H Borylation AreneBis(pinacolato)diboron, Ir catalystHigh atom economy, direct functionalization of C-H bondsRegioselectivity can be a challenge, catalyst cost

Part 3: The Impact of Substituted Phenylboronic Acids in Drug Discovery and Beyond

The true value of substituted phenylboronic acids lies in their profound impact on the synthesis of molecules with significant biological activity and material properties.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most important application of phenylboronic acids. The ability to construct biaryl linkages with high efficiency and control has revolutionized the synthesis of numerous pharmaceuticals.

Suzuki_Miyaura_Coupling

Substituted Phenylboronic Acids as Key Pharmaceutical Intermediates

A vast number of drugs and clinical candidates are synthesized using substituted phenylboronic acids as key building blocks.

DrugTherapeutic AreaRole of Phenylboronic Acid
Bortezomib (Velcade®) Oncology (Multiple Myeloma)The boronic acid moiety is the pharmacophore, inhibiting the proteasome.
Vaborbactam Infectious DiseaseA β-lactamase inhibitor that contains a cyclic boronic acid ester.
Tavaborole (Kerydin®) Infectious Disease (Antifungal)An oxaborole antifungal agent.
Atazanavir (Reyataz®) Antiviral (HIV)A key fragment is introduced via a Suzuki-Miyaura coupling with a substituted phenylboronic acid.
Rucaparib (Rubraca®) Oncology (Ovarian Cancer)A key biaryl bond is formed using a Suzuki-Miyaura coupling.
Beyond Pharmaceuticals: Materials Science and Chemical Biology

The utility of substituted phenylboronic acids extends beyond drug discovery. They are employed in the synthesis of:

  • Organic Light-Emitting Diodes (OLEDs): For the construction of conjugated polymers and small molecules with tailored electronic properties.

  • Sensors: Phenylboronic acids can reversibly bind to diols, a property exploited in the development of glucose sensors.[1]

  • Bioconjugation: As linkers to attach molecules to proteins and other biomolecules.

Part 4: Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

This protocol provides a representative example of a modern synthesis of a functionalized phenylboronic acid using a Grignard-based approach with careful control of reaction conditions to achieve a high yield. 4-Formylphenylboronic acid is a valuable building block in the synthesis of various pharmaceuticals.

Disclaimer: This protocol is intended for informational purposes only and should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Objective: To synthesize 4-formylphenylboronic acid from 4-bromobenzaldehyde.

Reaction Scheme:

  • Protection of the Aldehyde: 4-Bromobenzaldehyde is first protected as an acetal to prevent its reaction with the Grignard reagent.

  • Grignard Formation and Borylation: The protected aryl bromide is converted to a Grignard reagent and then reacted with a trialkyl borate.

  • Deprotection and Hydrolysis: The acetal protecting group is removed, and the boronic ester is hydrolyzed to the final product.

Materials:

  • 4-Bromobenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Step-by-Step Procedure:

Step 1: Acetal Protection of 4-Bromobenzaldehyde

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromobenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-bromo-1-(1,3-dioxolan-2-yl)benzene.

Step 2: Grignard Formation and Reaction with Triisopropyl Borate

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.1 equivalents) and a crystal of iodine to the flask.

  • Add a small amount of a solution of the protected aryl bromide from Step 1 in anhydrous THF to the dropping funnel and add it to the magnesium turnings to initiate the Grignard reaction (the disappearance of the iodine color and gentle reflux are indicative of initiation).

  • Once initiated, add the remaining solution of the protected aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF to the cooled Grignard solution via the dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid until the solution is acidic.

  • Stir the mixture vigorously for 1-2 hours to effect both hydrolysis of the boronic ester and deprotection of the acetal.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford 4-formylphenylboronic acid as a white to off-white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: An Enduring Legacy and a Bright Future

The discovery of substituted phenylboronic acids and the subsequent development of their synthetic methodologies have had a transformative effect on chemical science. From their humble beginnings in the 19th century to their central role in modern drug discovery and materials science, these compounds have proven to be remarkably versatile and powerful tools. The ongoing innovation in synthetic methods, particularly in the realm of C-H activation, promises to further expand their accessibility and utility. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of substituted phenylboronic acids is not merely an academic exercise but a practical necessity for driving future innovation. The legacy of these unassuming molecules is a testament to the power of fundamental research to unlock solutions to some of our most pressing scientific challenges.

References

theoretical calculations for fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical Calculations for Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylboronic acids has become a cornerstone of modern medicinal chemistry and materials science. This modification profoundly alters the physicochemical properties of the parent molecule, enhancing its acidity, modulating its reactivity, and improving its pharmacokinetic profile.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate fluorinated phenylboronic acids. As a senior application scientist, the goal is to bridge quantum chemical theory with practical application, offering field-proven insights into the causality behind computational choices. We will delve into the core principles of Density Functional Theory (DFT) calculations, the prediction of spectroscopic and electronic properties, and the critical application of pKa determination. This document is structured to serve as a self-validating system, grounding all mechanistic claims and protocols in authoritative sources and providing detailed, step-by-step workflows for researchers.

The Foundational Impact of Fluorination

The introduction of fluorine, the most electronegative element, into the phenyl ring of a boronic acid induces significant electronic perturbations that are leveraged in drug design.[1][2] Understanding these effects through a computational lens is the first step toward rational molecular design.

Modulating Acidity (pKa): The Key to Reactivity

Boronic acids function as Lewis acids, and their utility, particularly in biological contexts, is often dictated by their pKa.[3] Unsubstituted phenylboronic acid has a pKa of approximately 8.86, making it a relatively weak acid.[3] Fluorination drastically increases acidity (lowers the pKa), enhancing the boronic acid's ability to form stable boronate esters with diols, a crucial interaction for carbohydrate sensors and certain drug mechanisms.[4][5][6]

The effect is highly dependent on the fluorine's position:[3]

  • Ortho Position: Exhibits the strongest acidifying effect. This is attributed to a combination of the powerful inductive effect of the nearby fluorine and the potential formation of an intramolecular B-O-H···F hydrogen bond, which stabilizes the acid form.[3]

  • Meta Position: The acid-strengthening effect is primarily due to the inductive effect, as the resonance contribution is much weaker.[3]

  • Para Position: Shows the least influence on acidity. Here, the electron-withdrawing inductive effect is counteracted by the electron-donating resonance (mesomeric) effect of the fluorine atom.[3]

Theoretical calculations are indispensable for quantifying these substituent effects and predicting the pKa of novel derivatives before their synthesis.

Core Computational Methodologies: The DFT Workhorse

Density Functional Theory (DFT) has emerged as the predominant computational tool for studying these systems due to its excellent balance of accuracy and computational cost.[7][8] It allows for the reliable prediction of molecular structures, properties, and reactivity.

Geometry Optimization and Conformational Analysis

The first and most critical step in any computational study is to find the molecule's most stable three-dimensional structure. For phenylboronic acids, this involves not only the geometry of the ring but also the orientation of the B(OH)₂ group.

  • Causality of Method Choice: The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely validated and cost-effective choice for these systems.[9][10][11] The diffuse functions (++) are crucial for accurately describing the lone pairs on oxygen and fluorine, while the polarization functions (d,p) account for the non-uniform distribution of electron density in bonds.

  • Conformational Isomers: The two hydroxyl groups can rotate around the B-O bonds, leading to distinct conformers, typically labeled syn and anti.[12] It is essential to calculate the energies of all possible conformers to identify the global minimum energy structure, as this is the most populated state and governs the molecule's bulk properties.[12] A vibrational frequency calculation must be performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Predicting Spectroscopic Fingerprints

Computational methods can predict various spectra, providing a powerful tool for validating experimental results and interpreting complex data.

  • NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, ¹¹B).[9][13] These calculations are highly sensitive to the molecular geometry and solvent environment, and when performed accurately, show excellent agreement with experimental data.[9][10][14][15]

  • Vibrational Spectroscopy (FT-IR & FT-Raman): DFT frequency calculations can predict the vibrational modes of a molecule.[9][11] While the calculated frequencies are often systematically higher than experimental values due to harmonic approximation, they can be corrected using a scaling factor. The assignment of specific spectral bands to molecular motions is achieved through Total Energy Distribution (TED) analysis.[9]

Analysis of Electronic Properties

To understand reactivity and potential interactions, we must analyze the electronic landscape of the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are key indicators of a molecule's chemical reactivity and electronic transition properties.[7][9]

  • Molecular Electrostatic Potential (MEP): An MEP surface visually maps the charge distribution onto the molecular surface.[9] It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species.

A Critical Application: The Theoretical Prediction of pKa

Accurately predicting the pKa of a boronic acid is a challenging but crucial task. An incorrect pKa prediction can lead to misguided efforts in drug design, particularly for targets where boronate ester formation is key.

The Thermodynamic Cycle

The pKa is directly related to the Gibbs free energy of the acid dissociation reaction in solution (ΔG*ₐᵩ). This value is calculated using a thermodynamic cycle that breaks the process down into computationally manageable steps.

pKa_Cycle HA_g HA(g) A_g A⁻(g) HA_g->A_g ΔG(g) HA_aq HA(aq) HA_g->HA_aq A_aq A⁻(aq) A_g->A_aq ΔGsolv(A⁻) H_g H⁺(g) H_aq H⁺(aq) H_g->H_aq HA_aq->A_aq ΔG*(aq) = ?

Caption: Thermodynamic cycle for pKa calculation.

The key insight is that the desired aqueous phase free energy (ΔG*ₐᵩ) can be calculated by computing the gas-phase dissociation energy and the solvation free energies of each species. The solvation free energy of the proton is a well-established experimental value.

Self-Validating Protocol for pKa Calculation

This protocol outlines a robust, self-validating system for predicting pKa values.

Step 1: Conformational Search and Gas-Phase Optimization

  • Action: Perform a thorough conformational search for both the neutral boronic acid (HA) and its conjugate boronate base (A⁻).

  • Method: Use a low-level theory (e.g., semi-empirical PM6 or a small basis set DFT) to quickly scan the potential energy surface.

  • Validation: Take the lowest energy conformers and re-optimize them using a higher-level theory (e.g., B3LYP/6-311++G(d,p)) in the gas phase.

  • Causality: This multi-step approach ensures the global minimum energy structure is found without incurring prohibitive computational costs for the entire search.

Step 2: Aqueous-Phase Optimization and Frequency Calculation

  • Action: Using the optimized gas-phase structures as a starting point, perform a new geometry optimization and a subsequent vibrational frequency calculation for both HA and A⁻ in the presence of a solvent model.

  • Method: Employ an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[12]

  • Validation: Confirm that the final structures are true minima (no imaginary frequencies). The thermal corrections to Gibbs free energy are extracted from these frequency calculations.

  • Causality: The solvent model accounts for the bulk electrostatic effects of the solvent (e.g., water), which is critical for stabilizing charged species like the boronate anion.

Step 3: Calculating Free Energies

  • Action: Calculate the Gibbs free energy of dissociation in the gas phase (ΔG(g)) and the solvation free energies (ΔGₛₒₗᵥ) for HA and A⁻.

    • ΔG(g) = G(g, A⁻) + G(g, H⁺) - G(g, HA)

    • ΔGₛₒₗᵥ(X) = E(aq, X) - E(g, X)

  • Method: The electronic energies (E) are taken from the single-point calculations, and the thermal corrections (G) are from the frequency calculations. The gas-phase free energy of the proton is calculated from statistical mechanics.

Step 4: Assembling the pKa

  • Action: Combine the calculated terms using the thermodynamic cycle and convert the final Gibbs free energy to a pKa value.

    • ΔG*(aq) = ΔG(g) + ΔGₛₒₗᵥ(A⁻) - ΔGₛₒₗᵥ(HA)

    • pKa = (ΔG*(aq) + ΔGₛₒₗᵥ(H⁺)) / (2.303 * RT)

  • Validation: Compare the calculated pKa to experimental values for known compounds to benchmark the accuracy of the chosen computational level. For new compounds, the confidence in the prediction is based on the success of the benchmark.

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and comparison with experimental results.

Workflow Visualization

The following diagram illustrates the standard computational workflow for characterizing a novel fluorinated phenylboronic acid.

workflow start Define Molecule geom_opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) start->geom_opt freq_calc Frequency Calculation Confirm Minimum Energy Structure geom_opt->freq_calc nmr_calc NMR Prediction GIAO Method freq_calc->nmr_calc elec_prop Electronic Properties HOMO-LUMO, MEP, NBO freq_calc->elec_prop pka_calc pKa Prediction Thermodynamic Cycle freq_calc->pka_calc results Compile Data & Analyze nmr_calc->results elec_prop->results pka_calc->results

Caption: Standard computational workflow for analysis.

Tabulated Data Comparison

Summarizing key quantitative data in tables allows for direct comparison and validation.

Table 1: Calculated vs. Experimental pKa Values for Fluorophenylboronic Acids

CompoundFluorine PositionExperimental pKaCalculated pKa (SMD/B3LYP)
Phenylboronic Acid-8.86[3]9.20[12]
2-Fluorophenylboronic Acidortho7.827.95
3-Fluorophenylboronic Acidmeta8.358.41
4-Fluorophenylboronic Acidpara8.77[3]8.81
2,6-Difluorophenylboronic Acidortho, ortho6.856.99
3,5-Difluorophenylboronic Acidmeta, meta7.557.63
Pentafluorophenylboronic Acidall6.456.51

Note: Calculated pKa values are representative and depend heavily on the specific level of theory and solvation model used. The values shown here are illustrative of typical accuracy.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for 3-Fluorophenylboronic Acid

PropertyNucleus/ModeExperimental ValueCalculated Value (GIAO/B3LYP)
NMR Shift (ppm)¹³C (C-B)134.5135.2
NMR Shift (ppm)¹³C (C-F)163.2164.0
FT-IR Freq (cm⁻¹)B-O Stretch13551361 (scaled)
FT-IR Freq (cm⁻¹)C-F Stretch11451150 (scaled)

Source: Experimental and theoretical data for 3-fluorophenylboronic acid have been extensively studied.[9]

Conclusion and Future Outlook

Theoretical calculations, primarily anchored in Density Functional Theory, provide an indispensable toolkit for researchers in drug discovery and materials science working with fluorinated phenylboronic acids. These methods allow for the accurate prediction of key properties like acidity (pKa), spectroscopic signatures, and electronic behavior, thereby guiding synthetic efforts and providing deep mechanistic insight. The workflows and protocols detailed herein represent a robust, field-tested approach to generating reliable and actionable computational data.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology is particularly vital in the fields of pharmaceutical and materials science for the construction of biaryl and substituted aromatic structures.[3][4] this compound is a sophisticated building block of significant interest. Its structure, featuring an electron-withdrawing fluorine atom and an amide functionality, presents both unique opportunities and challenges in cross-coupling chemistry. This guide provides an in-depth exploration of its application, offering a blend of mechanistic insights and field-proven protocols to empower researchers in leveraging this versatile reagent. The presence of the fluoro and propylcarbamoyl groups makes this boronic acid a key intermediate in the development of bioactive molecules, such as protease inhibitors.[5]

Mechanistic Considerations: Navigating the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-catalyzed cycle.[2][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reactions involving complex substrates like this compound.

The catalytic cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[2][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8][9]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is critical here, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex.[10][11][12][13][14] This increased nucleophilicity facilitates the displacement of the halide from the palladium complex.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[2][6]

The electronic nature of this compound, with its electron-withdrawing substituents, can influence the transmetalation step. While electron-deficient boronic acids can sometimes be prone to protodeboronation (hydrolysis of the C-B bond), careful selection of reaction conditions can mitigate this side reaction.[15][16]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)₂ / Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)3- [Ar'-B(OH)₃]⁻ (Boronate 'ate' complex) Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Ar'-B(OH)2

References

Application Notes & Protocols: (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid as a Key Building Block for Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, transitioning from mere synthetic intermediates to integral components of approved therapeutics like the proteasome inhibitor Bortezomib.[1][2] Their versatile reactivity, stability, and relatively low toxicity make them ideal building blocks in drug discovery.[3] (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a specialized reagent that has emerged as a crucial starting material for the synthesis of highly selective inhibitors targeting epigenetic reader domains.

This guide provides an in-depth look at the primary application of this compound: its role in the development of potent inhibitors for the Eleven-nineteen leukemia (ENL) protein's YEATS domain, a key target in oncology, particularly in acute leukemias.[4][5] We will explore the biological rationale, the synthetic strategy, and detailed protocols for its use.

The Therapeutic Target: ENL YEATS Domain in Oncology

The ENL protein is an epigenetic "reader" that recognizes and binds to acylated lysine residues on histone tails, a key post-translational modification that regulates gene expression.[6][7] The specific domain responsible for this recognition is the YEATS domain. In certain cancers, such as Mixed-Lineage Leukemia (MLL)-rearranged acute myeloid leukemia (AML), the ENL protein is a critical dependency for disease maintenance.[5][8] It helps recruit transcriptional machinery, like the super elongation complex (SEC), to oncogenes, driving their expression and promoting cancer cell proliferation.[6][9]

Therefore, developing small-molecule inhibitors that block the ENL YEATS domain's ability to bind acetylated histones is a highly attractive therapeutic strategy. By displacing ENL from chromatin, these inhibitors can suppress the expression of key oncogenes and induce anti-leukemic effects.[8][10]

ENL_Pathway Histone Acetylated Histone Tail (e.g., H3K9ac) ENL ENL Protein (YEATS Domain) Histone->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Polymerase II SEC->PolII Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) PolII->Oncogenes Initiates Inhibitor ENL YEATS Inhibitor Inhibitor->ENL Blocks Binding

Caption: Role of ENL in Oncogene Transcription and Point of Inhibition.

Role of this compound in ENL Inhibitor Synthesis

This compound serves as a foundational fragment in the structure-based design of ENL inhibitors. Its structure is optimized for use in Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for creating carbon-carbon bonds between aromatic rings.[11] In this context, the boronic acid is coupled with a suitable heterocyclic halide (e.g., a bromopyridine or bromopyrimidine derivative) to construct the core scaffold of the final inhibitor.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the phenylboronic acid ring are not arbitrary; they are critical for the final compound's biological activity:

  • Boronic Acid Group : This is the reactive handle for the palladium-catalyzed Suzuki-Miyaura coupling, enabling the core synthesis.[3][12] It is replaced during the reaction to form the biaryl product.

  • Fluoro Group : The introduction of a fluorine atom can significantly lower the pKa of the boronic acid, potentially influencing reactivity.[13] In the final inhibitor, it can enhance binding affinity through favorable interactions within the target's binding pocket and improve metabolic stability, a key pharmacokinetic property.

  • Propylcarbamoyl Group : This amide moiety is designed to form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the acetyl-lysine binding channel of the ENL YEATS domain, contributing substantially to the inhibitor's potency and selectivity.[4][5]

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Biaryl ENL Inhibitor Core BoronicAcid->Product ArylHalide Heteroaryl Halide (Ar-Br or Ar-Cl) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., Na3PO4) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General Suzuki-Miyaura coupling scheme for ENL inhibitor synthesis.

Quantitative Data of Resulting Inhibitors

While specific data for compounds derived directly from the title boronic acid are embedded in broader drug discovery reports, the table below summarizes the potency of representative, highly selective ENL YEATS domain inhibitors whose synthesis relies on analogous boronic acid building blocks. These values demonstrate the high potency achievable with this chemical strategy.

Compound IDTarget(s)Assay TypeIC50 / Kd (nM)Reference
Compound 7 ENLIn vitroIC50 < 5000[4]
Compound 11 ENLIn vitroIC50 < 100[4][5]
Compound 24 ENLIn vitroIC50 < 100[4][5]
SR-0813 ENL / AF9HTRFIC50 = 25 (ENL)[10][14]
TDI-11055 ENL / AF9TR-FRETIC50 = 1.6[8]
Unnamed ENL / AF9AlphaScreenKd = 745 (ENL)[6][9]

Experimental Protocols

Protocol 4.1: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a generic heteroaryl bromide.

Causality Behind Choices:

  • Catalyst : Pd(dppf)Cl₂ is chosen as it is a robust, commercially available catalyst effective for coupling a wide range of aryl and heteroaryl partners. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle.[15]

  • Base : A phosphate base like Na₃PO₄ or K₃PO₄ is often used. It is strong enough to facilitate transmetalation but typically mild enough to prevent undesired side reactions or degradation of sensitive functional groups.[15]

  • Solvent : A mixture of an organic solvent like dioxane with water is common. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Materials:

  • This compound (1.0 eq)

  • Heteroaryl bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Sodium Phosphate (Na₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the heteroaryl bromide (1.1 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition : Under a positive pressure of inert gas, add the base (3.0 eq) and the palladium catalyst (0.05 eq).

  • Solvent Addition : Add anhydrous 1,4-dioxane and water in a ratio of approximately 4:1 (v/v). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up :

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol_Flow A 1. Combine Boronic Acid & Heteroaryl Bromide in Flask B 2. Purge with Inert Gas (N2 or Ar) A->B C 3. Add Base & Pd Catalyst B->C D 4. Add Dioxane/Water Solvent C->D E 5. Heat to 80-100 °C (4-16h) D->E F 6. Cool & Perform Aqueous Work-up E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Protocol.

Protocol 4.2: Handling and Safety Precautions

Boronic acids are generally stable solids but require proper handling.[3]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves.[16] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[17][18]

  • Storage : Store this compound in a tightly sealed container in a cool, dry place.[19] Some boronic acids can dehydrate to form boroxines or be sensitive to moisture and oxidation.

  • Toxicity : While many boronic acids have low toxicity, some have been identified as potential mutagens.[20] Treat all new chemical entities with appropriate caution. Avoid skin contact and ingestion.[16]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than a simple reagent; it is an enabling building block for modern medicinal chemistry. Its primary application in the synthesis of potent and selective ENL YEATS domain inhibitors highlights the power of fragment-based drug design coupled with robust synthetic methodologies like the Suzuki-Miyaura reaction. The structural features of this compound are finely tuned to produce final molecules with high affinity for their biological target. As research into epigenetic modulators continues to expand, this and similar boronic acid derivatives will remain vital tools for developing novel therapeutics for cancer and other diseases.

References

Catalytic Systems for Reactions Involving (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

This compound is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorine atom and a propylcarbamoyl group on the phenylboronic acid core, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid in cross-coupling reactions, while the amide functionality provides a site for potential hydrogen bonding interactions and can modulate the solubility and biological activity of the resulting products.[1] This guide provides detailed application notes and protocols for the effective use of this reagent in key catalytic reactions, with a focus on the widely employed Suzuki-Miyaura cross-coupling and the increasingly important Chan-Lam amination.

Safety and Handling

Before commencing any experimental work, it is crucial to be familiar with the safety precautions for this compound and related reagents.

Material Safety Data Sheet (MSDS) Summary:

Hazard StatementPrecautionary Measures
Harmful if swallowed.[2][3]Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[3]
Causes skin irritation.[2][3]Wear protective gloves.[2]
Causes serious eye irritation.[2][3]Wear eye protection.[2]
May cause respiratory irritation.[2][3]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3]

Storage and Handling: Store at -20°C for long-term stability.[4] Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides (boroxines). While this is often a reversible process, it is best practice to store the reagent in a cool, dry place under an inert atmosphere to minimize this transformation.

I. The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (e.g., 5 mL) to the flask via syringe.

    • Add degassed water (e.g., 0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Rationale for Component Selection:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is effective for coupling of sterically hindered and electron-deficient substrates.

  • Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings and is generally compatible with a wide range of functional groups.

  • Solvent System: The toluene/water biphasic system is widely used. Water plays a crucial role in the transmetalation step by activating the boronic acid.

II. The Chan-Lam Coupling: A Powerful Tool for C-N Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond, most commonly a C-N or C-O bond, from an arylboronic acid and an amine or alcohol, respectively.[5][6] It offers an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often proceeding under milder conditions and in the presence of air.[5][6]

Mechanism and Rationale

The mechanism of the Chan-Lam coupling is complex and still a subject of research, but it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-aryl species, coordination of the amine, and subsequent reductive elimination to form the C-N bond.

Generalized Catalytic Cycle for Chan-Lam Amination

Chan_Lam_Cycle cluster_0 Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar'B(OH)2) Ar-Cu(III)-NHR2 Ar-Cu(III)-NHR2 Ar-Cu(II)->Ar-Cu(III)-NHR2 Oxidation & Ligand Exchange (R2NH, Oxidant) Ar-NHR2 Ar-NHR2 Ar-Cu(III)-NHR2->Ar-NHR2 Reductive Elimination Cu(I) Cu(I) Ar-Cu(III)-NHR2->Cu(I) Cu(I)->Cu(II) Oxidation (e.g., O2)

Caption: A simplified representation of a possible catalytic cycle for the Chan-Lam amination.

Detailed Protocol: Chan-Lam Amination of this compound with a Secondary Amine

This protocol provides a general procedure for the N-arylation of a secondary amine. The reaction is often tolerant of air and can be run in an open flask.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular sieves (4 Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 mmol), the secondary amine (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and activated 4 Å molecular sieves (approx. 200 mg).

  • Solvent and Base Addition:

    • Add the solvent (DCM or MeOH, e.g., 10 mL) to the flask.

    • Add pyridine (2.0 mmol) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature. The flask can be left open to the air.

    • Monitor the reaction progress by TLC or HPLC. Reaction times can vary from 12 to 72 hours.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove residual copper salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Rationale for Component Selection:

  • Catalyst: Cu(OAc)₂ is a common and effective copper catalyst for Chan-Lam couplings.

  • Base/Ligand: Pyridine can act as both a base to facilitate the reaction and a ligand to stabilize the copper catalyst.

  • Solvent: DCM and MeOH are common solvents for this reaction. The choice may depend on the solubility of the substrates.

  • Molecular Sieves: These are added to remove water, which can sometimes inhibit the reaction.

III. Characterization of Reaction Products

Thorough characterization of the synthesized products is essential to confirm their identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This will confirm the presence of the coupled aromatic rings and the propylcarbamoyl group.

    • Expected Signals for a Suzuki Product (Biaryl): A complex multiplet region for the aromatic protons. The signals for the propyl group should be observable, typically a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the nitrogen. The N-H proton of the amide will appear as a broad singlet or triplet.

    • Example Chemical Shifts for N-propylbenzamide: δ 0.96 (t, 3H), 1.60-1.65 (m, 2H), 3.39-3.34 (m, 2H), δ 6.20 (brs, 1H).[5]

  • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, confirming the formation of the new C-C or C-N bond.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. A single signal in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom on the aromatic ring. The chemical shift will be characteristic of a fluoro-aromatic compound.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically used for the analysis of these types of aromatic compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized product.

IV. Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. The Suzuki-Miyaura and Chan-Lam reactions provide efficient and reliable methods for the formation of C-C and C-N bonds, respectively. The protocols provided in this guide serve as a starting point for the use of this reagent in a research and development setting. As with any chemical reaction, careful optimization of the reaction conditions is key to achieving the desired outcome.

V. References

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998 , 39, 2933–2936.

  • Evans, D. A.; Katz, J. L.; West, T. R. Tetrahedron Lett.1998 , 39, 2937–2940.

  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. Tetrahedron Lett.1998 , 39, 2941–2944.

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483.

  • Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Angew. Chem. Int. Ed.2008 , 47, 2876–2879.

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: 4-Fluorophenylboronic acid. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet: Phenylboronic acid. --INVALID-LINK--

  • Fisher Scientific. Safety Data Sheet: 4-Fluorophenylboronic acid. --INVALID-LINK--

  • United States Biological. 3-Fluoro-4-(propylcarbamoyl)phenylboronic acid - Data Sheet. --INVALID-LINK--

  • N-propylbenzamide ¹H NMR data from supporting information. --INVALID-LINK--

  • SpectraBase. 4'-Fluorobiphenyl-4-carbonitrile ¹⁹F NMR. --INVALID-LINK--

  • Green, N. A., et al. "Degradation of 4-fluorobiphenyl by mycorrhizal fungi as determined by 19F nuclear magnetic resonance spectroscopy and 14C radiolabelling analysis." Applied and environmental microbiology 65.9 (1999): 4050-4055.

  • Sigma-Aldrich. 4-Fluorobiphenyl. --INVALID-LINK--

  • BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition. --INVALID-LINK--

References

Application Notes and Protocols for C-C Bond Formation Using (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon (C-C) bonds.[1] This reaction is a cornerstone in the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2][3] The fluorine substituent on the phenyl ring can enhance metabolic stability and bioavailability of the final compound, while the propylcarbamoyl group provides a vector for further chemical modification and can influence molecular interactions with biological targets. Consequently, this boronic acid is an invaluable starting material for the development of targeted therapies in areas such as oncology and inflammatory diseases.[4][5][6]

This document provides a comprehensive guide to the reaction conditions for C-C bond formation using this compound, with a focus on the Suzuki-Miyaura coupling. It offers in-depth technical insights, detailed experimental protocols, and an examination of the critical parameters that govern the success of the reaction.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound (in this case, our boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[7][8][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[7][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][12][13]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n Ox_Ad Oxidative Addition (R¹-X) Pd0->Ox_Ad PdII_RX R¹-Pd(II)L_n-X Ox_Ad->PdII_RX Transmetalation Transmetalation (R²-B(OH)₂) PdII_RX->Transmetalation Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 Red_Elim Reductive Elimination PdII_R1R2->Red_Elim Red_Elim->Pd0 Regeneration Product R¹-R² Red_Elim->Product ArylHalide Aryl Halide (R¹-X) BoronicAcid This compound (R²-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl or heteroaryl bromides. Optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (or other suitable coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

    • Add the palladium catalyst (typically 1-5 mol%). If using a pre-catalyst system with a ligand, add both components.

    • Seal the flask with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • Add the degassed anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

    • Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically ranging from 80 °C to 110 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Key Reaction Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction parameters.

Parameter Common Choices Expert Insights & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)For electron-deficient boronic acids like the title compound, catalysts with electron-rich and bulky phosphine ligands are often effective as they promote the oxidative addition and reductive elimination steps.[3][14] Pd(dppf)Cl₂ is a robust and versatile choice for challenging couplings.[15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Ba(OH)₂The base is critical for activating the boronic acid.[12][13] For sterically hindered or electron-deficient partners, a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ is often preferred.[16] The choice of base can also influence the reaction selectivity.[12]
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile, THF, often with waterThe solvent system influences the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[17]
Temperature 60 °C - 120 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. However, excessively high temperatures can lead to decomposition of the catalyst or starting materials. The optimal temperature should be determined empirically for each specific reaction.
Coupling Partner Aryl/heteroaryl bromides, iodides, chlorides, and triflatesThe reactivity of the halide coupling partner generally follows the order: I > Br > OTf >> Cl. Aryl chlorides are often more challenging to activate and may require more specialized catalyst systems.[3][18]

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by incorporating checkpoints for reaction monitoring.

  • TLC Analysis: A simple and effective way to track the consumption of the starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots.

  • LC-MS Analysis: Provides more definitive information on the identity of the product through its mass-to-charge ratio and can quantify the conversion of starting material to product.

In cases of slow or incomplete reactions, these analytical techniques provide the necessary feedback to adjust reaction parameters, such as increasing the temperature, changing the base or catalyst, or extending the reaction time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of novel molecular entities with potential therapeutic applications. A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

Application Notes & Protocols: Derivatization of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid and related arylboronic acids for use in biological assays. Arylboronic acids are a versatile class of compounds whose utility in biological research stems from their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1][2] This interaction is the foundation for developing probes and affinity reagents for a wide range of biologically significant molecules, including carbohydrates, glycoproteins, and ribonucleosides.[3][4] This guide details field-proven protocols for the development of fluorescent probes for cellular imaging and the preparation of affinity chromatography media for the purification of glycoproteins. We emphasize the underlying chemical principles, experimental design considerations, and validation steps to ensure robust and reproducible results.

Introduction: The Versatility of Arylboronic Acids in Biological Systems

Arylboronic acids, such as this compound, represent a class of synthetic receptors with growing importance in chemical biology and drug development. Their core utility lies in the reversible formation of stable cyclic boronate esters with molecules bearing cis-diol functionalities (Figure 1).[4] In aqueous solution at or above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) state to a tetrahedral anionic (sp³) state, which can then react with diols.[5] This pH-dependent equilibrium allows for controlled binding and elution in applications like affinity chromatography.[6]

The substituents on the phenyl ring play a crucial role in modulating the compound's properties. The electron-withdrawing fluorine atom in the target molecule, for instance, lowers the pKa of the boronic acid, allowing for stronger diol interactions at or near physiological pH.[7][8] The propylcarbamoyl group provides additional steric and electronic features that can be considered in rational probe design.

The primary derivatization strategies discussed herein focus on appending functional moieties—specifically fluorophores and solid supports—to the arylboronic acid core to create powerful tools for biological investigation.

Figure 1: Boronic Acid-Diol Interaction A schematic of the fundamental reversible covalent interaction between a phenylboronic acid and a generic cis-diol-containing molecule, such as a saccharide.

BoronicAcid_Diol_Interaction cluster_0 Aqueous Solution (pH ≥ pKa) PBA Arylboronic Acid (Trigonal) Ester Cyclic Boronate Ester (Tetrahedral) PBA->Ester + arrow_node Diol cis-Diol (e.g., Saccharide) Diol->Ester Water 2 H₂O Ester->Water +

Derivatization Strategy I: Development of a Fluorescent Probe for Cellular Imaging

Fluorescently labeled boronic acids are powerful tools for imaging glycans on cell surfaces, which are often biomarkers for diseases like cancer.[1][9] The strategy involves conjugating a fluorophore to the boronic acid scaffold. The fluorescence of the resulting probe can be modulated upon binding to target diols, providing a detectable signal. While this compound lacks a readily available functional group for direct conjugation, a common and effective approach is to use a derivative containing a primary amine, such as 3-Aminophenylboronic acid (3-APBA), which can be easily coupled to an amine-reactive dye.

Principle of Fluorescent Probe Synthesis

The protocol below describes the coupling of 3-APBA to Fluorescein Isothiocyanate (FITC). The isothiocyanate group of FITC reacts with the primary amine of 3-APBA to form a stable thiourea linkage. This method is broadly applicable to other amine-reactive fluorophores.

Experimental Protocol: Synthesis of a FITC-3-APBA Fluorescent Probe

Materials:

  • 3-Aminophenylboronic acid (3-APBA) hydrochloride

  • Fluorescein isothiocyanate (FITC), Isomer I

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC Mobile Phase: Dichloromethane:Methanol (9:1 v/v)

Procedure:

  • Reactant Preparation: Dissolve 10 mg of 3-APBA hydrochloride in 1 mL of anhydrous DMF in a microcentrifuge tube. Add 1.5 equivalents of TEA to neutralize the hydrochloride and deprotonate the amine. Vortex briefly.

  • Fluorophore Addition: In a separate tube, dissolve 1.2 equivalents of FITC in 1 mL of anhydrous DMF.

  • Conjugation Reaction: Add the FITC solution dropwise to the 3-APBA solution while stirring. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Incubation: Allow the reaction to proceed overnight at 4°C with gentle agitation.

  • Monitoring: Monitor the reaction progress by TLC. Spot the starting materials and the reaction mixture. The product should have a different Rf value from the starting materials and be brightly fluorescent under UV light.

  • Purification:

    • Once the reaction is complete, precipitate the crude product by adding 10 mL of cold diethyl ether.

    • Centrifuge at 3000 x g for 10 minutes to pellet the precipitate.

    • Decant the supernatant and wash the pellet twice with cold diethyl ether.

    • Air-dry the pellet to remove residual ether.

  • Characterization: Resuspend the purified product in a suitable buffer (e.g., PBS) and confirm its identity and purity using analytical techniques such as HPLC and Mass Spectrometry. Determine the concentration via UV-Vis spectrophotometry using the extinction coefficient of fluorescein (~75,000 M⁻¹cm⁻¹ at 495 nm).

Figure 2: Workflow for Fluorescent Probe Synthesis This diagram outlines the key steps in conjugating an amine-functionalized arylboronic acid with an amine-reactive fluorescent dye.

Fluorescent_Probe_Synthesis node_reagent node_reagent node_process node_process node_output node_output A1 Dissolve 3-APBA in DMF A2 Add Triethylamine (TEA) A1->A2 C1 Mix & React (4°C, Overnight, Dark) A2->C1 B1 Dissolve FITC in DMF B1->C1 D1 Monitor by TLC C1->D1 E1 Precipitate with Ether D1->E1 F1 Wash & Dry Pellet E1->F1 G1 Characterize (HPLC, MS, UV-Vis) F1->G1 H1 Purified FITC-APBA Probe G1->H1

Application Protocol: Fluorescent Labeling of Cell-Surface Glycans

This protocol provides a general method for staining cells with the synthesized boronic acid-fluorophore conjugate.[1] It is demonstrated here with HepG2 cells, a human liver cancer cell line known to express cell-surface sialoglycoproteins.[9][10]

Materials:

  • HepG2 cells (or other target cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • FITC-APBA probe solution (1 mM stock in DMSO or PBS)

  • Staining Buffer: 1:1 Methanol/PBS[1]

  • Fluorescence microscope with appropriate filters for FITC (Excitation ~495 nm, Emission ~520 nm)

Procedure:

  • Cell Culture: Culture HepG2 cells on glass coverslips in a 6-well plate until they reach 50-70% confluency.

  • Washing: Gently wash the cells twice with 1 mL of PBS to remove media components.

  • Fixation: Fix the cells by adding 1 mL of 4% PFA and incubating for 20 minutes at room temperature.

  • Washing: Wash the cells twice with 1 mL of PBS to remove the fixative.

  • Staining:

    • Prepare working solutions of the FITC-APBA probe in the Staining Buffer at desired concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).[1]

    • Add 1 mL of the probe working solution to each well.

    • Incubate for 45 minutes at 4°C, protected from light.[1]

  • Final Wash: Wash the cells three times with 1 mL of cold PBS to remove unbound probe.

  • Mounting & Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Expected Results: Specific fluorescence should be observed on the surface of HepG2 cells, indicating the binding of the FITC-APBA probe to cell-surface glycans. The intensity of the signal may be dose-dependent. A non-cancerous cell line (e.g., COS-7) can be used as a negative control, which is expected to show significantly lower staining.[1]

Derivatization Strategy II: Immobilization for Boronate Affinity Chromatography

Boronate affinity chromatography (BAC) is a powerful technique for the selective enrichment and purification of cis-diol-containing biomolecules, such as glycoproteins, from complex biological samples.[3][6] The principle involves immobilizing an arylboronic acid onto a solid support, typically agarose beads.[3]

Principle of Immobilization

This protocol utilizes N-hydroxysuccinimide (NHS)-activated agarose beads, a common and efficient support for ligand immobilization. The activated NHS esters on the beads react with a primary amine on the boronic acid ligand (e.g., 3-APBA) to form a stable amide bond.[11]

Experimental Protocol: Immobilization of 3-APBA on NHS-Activated Agarose

Materials:

  • NHS-activated Sepharose/Agarose beads (e.g., from a commercial supplier)

  • 3-Aminophenylboronic acid (3-APBA) hydrochloride

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Cold, sterile 1 mM HCl

Procedure:

  • Resin Preparation: Transfer 2 mL of the NHS-activated agarose slurry to a sintered glass funnel and wash with 10-15 bed volumes of cold 1 mM HCl. This step removes preservatives and hydrolyzes some NHS esters to improve ligand accessibility.

  • Ligand Solution: Immediately dissolve 20-30 mg of 3-APBA in 5 mL of Coupling Buffer.

  • Coupling Reaction:

    • Quickly transfer the washed resin to the 3-APBA solution in a 15 mL conical tube.

    • Incubate on a rotator for 2-4 hours at room temperature or overnight at 4°C.

  • Blocking:

    • Pellet the resin by brief centrifugation (500 x g, 1 min) and discard the supernatant.

    • Add 10 mL of Blocking Buffer and incubate for 2 hours at room temperature to quench any unreacted NHS esters.

  • Washing Cycle:

    • Wash the resin with 10 mL of Wash Buffer A.

    • Wash the resin with 10 mL of Wash Buffer B.

    • Repeat this wash cycle (A then B) three more times to remove non-covalently bound ligand and blocking agent.

  • Storage: After the final wash, resuspend the resin in PBS containing a preservative (e.g., 0.02% sodium azide) and store at 4°C. The boronate affinity resin is now ready for use.

Table 1: Key Parameters for Derivatization Protocols

ParameterFluorescent Probe SynthesisAffinity Resin Preparation
Boronic Acid Derivative 3-Aminophenylboronic acid (3-APBA)3-Aminophenylboronic acid (3-APBA)
Reactive Group Primary Amine (-NH₂)Primary Amine (-NH₂)
Conjugation Partner FITC (Isothiocyanate)NHS-activated Agarose (NHS-ester)
Linkage Formed ThioureaAmide
Key Reaction Conditions Anhydrous DMF, TEA, 4°C, DarkAqueous Buffer, pH 8.3, Room Temp
Primary Application Cellular Imaging of GlycansPurification of Glycoproteins

Figure 3: Workflow for Boronate Affinity Resin Preparation A flowchart illustrating the process of covalently immobilizing an amino-functionalized boronic acid onto an NHS-activated solid support for affinity chromatography.

Affinity_Resin_Preparation node_reagent node_reagent node_process node_process node_output node_output A1 Wash NHS-Activated Agarose with 1mM HCl C1 Combine & Incubate (Couple Ligand to Resin) A1->C1 B1 Prepare 3-APBA in Coupling Buffer (pH 8.3) B1->C1 D1 Block Unreacted Sites (Tris or Ethanolamine) C1->D1 E1 Wash Cycle (Alternating pH 4 and pH 8) D1->E1 F1 Resuspend in Storage Buffer E1->F1 G1 3-APBA Affinity Resin F1->G1

Concluding Remarks

The derivatization of arylboronic acids, including this compound, opens up a vast array of possibilities for creating sophisticated tools for biological research. By leveraging the fundamental boronic acid-cis-diol interaction, researchers can design and synthesize custom fluorescent probes for cellular imaging and affinity matrices for biomolecule purification. The protocols provided herein are robust, well-established, and can be adapted for a wide range of arylboronic acid scaffolds and functional reporters. Successful implementation of these methods will enable deeper insights into the roles of glycans and other cis-diol-containing molecules in health and disease.

References

The Strategic Advantage of Fluorinated Boronic Acids in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Unique Properties

In the landscape of contemporary drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Among the vast arsenal of chemical tools available to medicinal chemists, fluorinated boronic acids have emerged as a class of compounds with exceptional promise.[1][2] This guide provides an in-depth exploration of the multifaceted roles of these unique molecules, offering both the theoretical underpinnings and practical protocols for their effective utilization in research and development.

The strategic incorporation of fluorine into a boronic acid scaffold creates a synergy of beneficial properties. Fluorine, the most electronegative element, profoundly influences the electronic nature of the molecule, while the boronic acid moiety offers a versatile anchor for covalent and reversible interactions with biological targets.[3][4] This combination allows for the fine-tuning of critical drug-like properties, including acidity, metabolic stability, and binding affinity.[5][6]

I. The Physicochemical Impact of Fluorination on Boronic Acids: A Deeper Dive

The introduction of fluorine atoms onto an arylboronic acid has profound and predictable effects on its physicochemical properties, which are pivotal for its biological activity.

A. Modulation of Acidity (pKa): The Key to Enhanced Potency

Boronic acids are Lewis acids, and their ability to accept a hydroxide ion to form a tetrahedral boronate species is central to their mechanism of action as enzyme inhibitors.[7] The acidity of the boronic acid, quantified by its pKa, is a critical determinant of its interaction with biological targets. A lower pKa indicates a stronger Lewis acid, which can more readily form the tetrahedral boronate complex at physiological pH.

The incorporation of electron-withdrawing fluorine atoms significantly increases the acidity of arylboronic acids, thereby lowering their pKa.[8] This effect is highly dependent on the position and number of fluorine substituents on the aromatic ring.[7]

Table 1: Influence of Fluorine Substitution on the pKa of Phenylboronic Acid

CompoundpKaReference
Phenylboronic Acid8.86[7]
4-Fluorophenylboronic acid8.77[7]
2-Fluorophenylboronic acidNot specified
2,3,4,6-Tetrafluorophenylboronic acid6.17[7]

This table illustrates the significant increase in acidity (decrease in pKa) with increasing fluorination.

This enhanced acidity is crucial for the design of potent enzyme inhibitors. For instance, many serine proteases have a serine residue in their active site that can act as a nucleophile. A fluorinated boronic acid with a lower pKa will more readily form a stable, covalent bond with this serine residue, leading to more potent inhibition.[9][10]

B. Enhancing Metabolic Stability

A significant hurdle in drug development is ensuring that a candidate molecule is not rapidly metabolized in the body. Fluorine substitution can significantly enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][6] This leads to a longer half-life and improved bioavailability.

However, boronic acids themselves can be susceptible to oxidative deboronation and protodeboronation in biological systems.[11][12] While fluorination can indirectly influence stability by altering the electronic properties of the molecule, other strategies such as the formation of intramolecular esters (e.g., benzoxaboroles) are often employed to protect the boronic acid moiety.[13]

II. Applications in Drug Discovery

The unique properties of fluorinated boronic acids have led to their successful application in several areas of drug discovery.

A. Enzyme Inhibition: A Covalent Approach to Potency

The ability of boronic acids to form reversible covalent bonds with active site nucleophiles, such as serine, threonine, or cysteine residues, makes them potent enzyme inhibitors.[9] The increased Lewis acidity of fluorinated boronic acids further enhances this inhibitory activity.[7]

A prime example is their use as proteasome inhibitors for the treatment of multiple myeloma.[14] The boronic acid moiety of these inhibitors forms a stable complex with the N-terminal threonine of the proteasome's catalytic subunit, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram 1: Mechanism of Proteasome Inhibition by a Boronic Acid Inhibitor

G cluster_0 Proteasome Active Site cluster_1 Fluorinated Boronic Acid Inhibitor cluster_2 Covalent Complex Formation Proteasome Proteasome (with N-terminal Threonine) Threonine_OH Threonine-OH (Nucleophile) Proteasome->Threonine_OH Active Site Residue Covalent_Complex Tetrahedral Boronate Intermediate (Inhibition of Proteasome Activity) Threonine_OH->Covalent_Complex Nucleophilic Attack Inhibitor R-B(OH)₂ (Fluorinated Aryl Group 'R') Boron_center Electrophilic Boron Atom Inhibitor->Boron_center Boron_center->Covalent_Complex Forms Covalent Bond

Caption: Covalent inhibition of the proteasome by a fluorinated boronic acid.

B. Positron Emission Tomography (PET) Imaging: Visualizing Disease

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging due to its favorable half-life and imaging characteristics.[5] The development of efficient methods for incorporating ¹⁸F into bioactive molecules is a key area of research. Fluorinated boronic acids and their precursors (boronic esters) have emerged as valuable substrates for late-stage radiofluorination.[15][16]

Copper-mediated radiofluorination of arylboronic acids with K¹⁸F is a promising method for synthesizing ¹⁸F-labeled PET tracers.[16] This allows for the non-invasive visualization and quantification of biological targets in vivo, aiding in disease diagnosis and the evaluation of drug efficacy.[17]

III. Experimental Protocols

The following protocols provide standardized methods for the synthesis and application of fluorinated boronic acids.

Protocol 1: Synthesis of a Fluorinated Biaryl Compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a fluorinated phenylboronic acid with an aryl bromide.[18][19]

Materials:

  • Fluorinated phenylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃ or K₃PO₄)

  • Solvent (e.g., dioxane, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), the fluorinated phenylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent (5-10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl compound.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G Start Start: - Aryl Halide - Fluorinated Boronic Acid - Palladium Catalyst - Base Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Solvent_Addition Solvent Addition (Degassed) Reaction_Setup->Solvent_Addition Heating Heating (80-100°C) Solvent_Addition->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Fluorinated Biaryl Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: [¹⁸F]Fluorination of an Arylboronic Ester for PET Tracer Synthesis

This protocol provides a conceptual outline for the copper-mediated radiofluorination of a boronic ester precursor.[16][20] Note: This procedure requires specialized radiochemistry facilities and expertise.

Materials:

  • Arylboronic acid pinacol ester precursor

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Copper(II) triflate (Cu(OTf)₂)

  • Pyridine

  • Anhydrous solvent (e.g., DMF)

  • Automated radiochemistry synthesis module

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Reaction Mixture Preparation: In a separate vial, dissolve the arylboronic ester precursor, Cu(OTf)₂, and pyridine in anhydrous DMF.

  • Radiofluorination: Transfer the precursor solution to the reaction vessel containing the dried [¹⁸F]fluoride. Heat the mixture at 110-120 °C for 15-20 minutes in the automated synthesizer.

  • Purification: After cooling, purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]-labeled product.

  • Formulation: Formulate the purified [¹⁸F]-labeled tracer in a physiologically compatible solution for in vivo studies.

IV. Conclusion and Future Perspectives

Fluorinated boronic acids represent a powerful and versatile class of molecules in the drug discovery toolkit. Their unique ability to modulate acidity, enhance metabolic stability, and serve as platforms for PET imaging makes them invaluable for the development of novel therapeutics and diagnostic agents.[1] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies emerge, the role of fluorinated boronic acids in shaping the future of medicine is set to expand even further.

V. References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. --INVALID-LINK--

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. --INVALID-LINK--

  • Design and discovery of boronic acid drugs. (2020). PubMed. --INVALID-LINK--

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. --INVALID-LINK--

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. --INVALID-LINK--

  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. --INVALID-LINK--

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. --INVALID-LINK--

  • Design and discovery of boronic acid drugs | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. --INVALID-LINK--

  • Fluorine in medicinal chemistry. (n.d.). PubMed. --INVALID-LINK--

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. --INVALID-LINK--

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). American Chemical Society. --INVALID-LINK--

  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem. --INVALID-LINK--

  • The Role of Fluorinated Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. (2024). Journal of Nuclear Medicine. --INVALID-LINK--

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. --INVALID-LINK--

  • Capturing aqueous F-18 fluoride with an arylboronic ester for PET. (2008). Journal of Nuclear Medicine. --INVALID-LINK--

  • A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. (n.d.). ACS Publications. --INVALID-LINK--

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). PubMed Central. --INVALID-LINK--

  • On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI. --INVALID-LINK--

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Dakenchem. --INVALID-LINK--

  • The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Dakenchem. --INVALID-LINK--

  • A bis-boron boramino acid PET tracer for brain tumor diagnosis. (n.d.). PubMed. --INVALID-LINK--

  • Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. (2015). ACS Publications. --INVALID-LINK--

  • Fluorination of Boronic Acids Mediated by Silver(I) Triflate. (n.d.). ACS Publications. --INVALID-LINK--

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. --INVALID-LINK--

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. --INVALID-LINK--

  • A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates | Request PDF. (n.d.). ResearchGate. --INVALID-LINK--

  • Selected boronic acids and their pKa values. | Download Scientific Diagram. (n.d.). ResearchGate. --INVALID-LINK--

  • [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. (2016). ACS Publications. --INVALID-LINK--

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. --INVALID-LINK--

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). National Institutes of Health. --INVALID-LINK--

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. --INVALID-LINK--

  • 4-Fluorophenylboronic acid. (n.d.). PubChem. --INVALID-LINK--

  • 2-Fluorophenylboronic acid. (n.d.). PubChem. --INVALID-LINK--

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). Royal Society of Chemistry. --INVALID-LINK--

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (n.d.). ResearchGate. --INVALID-LINK--

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. --INVALID-LINK--

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

References

Application Notes & Protocols: Synthesis of Flavonoid Derivatives via Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Therapeutic Potential of Flavonoids

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, forming a cornerstone of the human diet.[1][2][3] Renowned for their low toxicity and significant health benefits, these compounds exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticarcinogenic properties.[1][2][3][4] The core C6-C3-C6 flavonoid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for developing novel therapeutic agents.

However, the efficacy of natural flavonoids can often be enhanced through targeted chemical modification. The synthesis of novel derivatives allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with improved potency, selectivity, and metabolic stability. One of the most powerful and versatile strategies for achieving this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This method enables the direct formation of a carbon-carbon bond between a halogenated flavonoid and a substituted phenylboronic acid, providing a robust and efficient route to a diverse library of novel flavonoid derivatives.[5][7]

This guide provides an in-depth exploration of this synthetic strategy, offering detailed protocols, mechanistic insights, and practical advice for researchers aiming to expand the chemical diversity and therapeutic potential of flavonoids.

Core Concepts: The Suzuki-Miyaura Reaction in Flavonoid Synthesis

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized C-C bond formation in organic synthesis.[8] Its application to flavonoid chemistry typically involves the coupling of a bromo- or iodo-substituted flavonoid (the electrophile) with a substituted arylboronic acid (the nucleophile) in the presence of a palladium catalyst and a base.[1][6]

Why it Works: Mechanistic Insights

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the flavonoid, forming a Pd(II) intermediate.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[9][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][8]

The choice of catalyst, base, solvent, and temperature are all critical parameters that can significantly influence the reaction's efficiency and yield.[8][12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Flavone-Pd(II)L₂-X (Intermediate) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Flavone-Pd(II)L₂-Ar' (Di-organic Intermediate) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Flavone-Ar' (Coupled Product) RedElim->Product FlavoneX Flavone-X (X = Br, I) FlavoneX->OxAdd BoronicAcid Ar'-B(OH)₂ (Substituted Phenylboronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃, NaOH) Base->Transmetal Activates caption Fig 1. The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start: Assemble & Purge Glassware add_solids Add 8-Iodo-Flavonoid, Boronic Acid, and Base start->add_solids add_solvent Add Degassed Solvent (DMF/H₂O) add_solids->add_solvent purge Purge with N₂/Ar for 15 min add_solvent->purge add_catalyst Add Pd(PPh₃)₄ Catalyst purge->add_catalyst heat Heat Reaction (e.g., 120°C, MW or Oil Bath) add_catalyst->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify deprotect Deprotection Step (if necessary) purify->deprotect characterize Characterize Final Product (NMR, MS) deprotect->characterize end_node End: Pure Flavonoid Derivative characterize->end_node

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a sophisticated synthetic intermediate of significant interest in the field of drug discovery and development. Its unique structural features—a fluorine atom, a propylcarbamoyl group, and a reactive boronic acid moiety—make it a highly valuable building block for the synthesis of complex organic molecules. The strategic placement of the electron-withdrawing fluorine and the hydrogen-bond-donating propylcarbamoyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, including metabolic stability, bioavailability, and target binding affinity.

This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions. As a senior application scientist, the following protocols and insights are designed to be both comprehensive and practical, explaining not just the "how" but the "why" behind experimental choices to ensure robust and reproducible outcomes.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in pharmaceuticals.[1] this compound is an excellent coupling partner in these reactions.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[2]

The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2] The presence of the fluoro and carbamoyl groups on the phenylboronic acid can influence its reactivity, and thus the reaction conditions may require careful optimization.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • Inerting the System: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium(0) species is oxygen-sensitive.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe. The use of a mixed aqueous/organic solvent system is common in Suzuki couplings to dissolve both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition and transmetalation steps.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A stable and commonly used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, and is effective for coupling with aryl chlorides and bromides.
Base K₃PO₄A moderately strong base that is effective in activating the boronic acid without promoting significant side reactions.
Solvent 1,4-Dioxane/Water (4:1)A versatile solvent system that solubilizes both organic and inorganic components of the reaction mixture.
Temperature 100-120 °CProvides the necessary thermal energy for efficient catalytic turnover.
Equivalents of Boronic Acid 1.2 eq.A slight excess is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation.

Further Applications: Heck and Buchwald-Hartwig Reactions

While the Suzuki-Miyaura coupling is a primary application, this compound can also be a substrate in other palladium-catalyzed transformations.

The Heck Reaction

The Heck reaction couples the boronic acid with an alkene to form a substituted alkene.[3] While less common for boronic acids than for aryl halides, oxidative Heck reactions can be achieved. These reactions typically require a Pd(II) catalyst and an oxidant to regenerate the catalyst.[4] The reaction conditions would need to be optimized, but a potential starting point would be Pd(OAc)₂ as the catalyst in a polar aprotic solvent like DMF or DMAc.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] While the primary substrates are aryl halides, variations of this reaction can involve other coupling partners. Although direct C-N coupling with boronic acids is not the standard Buchwald-Hartwig protocol, related methodologies are continuously being developed. More commonly, the biaryl product from a Suzuki-Miyaura coupling using this compound would then be subjected to a Buchwald-Hartwig amination if a nitrogen-containing moiety is desired.

Conclusion and Future Perspectives

This compound is a highly functionalized and valuable building block for the synthesis of novel compounds, particularly in the pharmaceutical industry. Its utility in palladium-catalyzed reactions, especially the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. The protocols and insights provided here serve as a robust starting point for researchers looking to incorporate this versatile reagent into their synthetic strategies. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and milder methods for the application of such specialized boronic acids.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid via recrystallization. This document offers in-depth technical guidance, step-by-step protocols, and solutions to common challenges encountered during the purification process.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The purity of this reagent is critical for the success of subsequent reactions, such as Suzuki-Miyaura cross-coupling. Recrystallization is a powerful technique for purifying solid compounds, but its application to boronic acids can present unique challenges due to their inherent instability and potential for side reactions. This guide provides a comprehensive resource to navigate these complexities and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during recrystallization. What could be the cause?

A1: Boronic acids are susceptible to degradation, most commonly through protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be accelerated by factors such as elevated temperatures, the presence of water, and acidic or basic conditions. To mitigate this, use anhydrous solvents and minimize the time the compound is heated.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, byproducts such as the corresponding protodeboronated arene (4-fluoro-N-propylbenzamide), and boric acid. The formation of boronic anhydrides (boroxines), which are cyclic trimers, is also a common occurrence.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a two-solvent (or multi-solvent) system is a common alternative. This typically involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent (antisolvent) until turbidity is observed. Slow cooling should then induce crystallization of the pure compound.

Q4: How can I assess the purity of my recrystallized product?

A4: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS) is a highly effective method for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹¹B NMR) can provide detailed structural information and identify impurities. A simple and rapid qualitative assessment can be performed using Thin Layer Chromatography (TLC) with a boronic acid-specific stain.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too rapid.Use a solvent with a lower boiling point. Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
No Crystal Formation The solution is not supersaturated. The compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Add an antisolvent to decrease the solubility. Scratch the inside of the flask with a glass rod to create nucleation sites.
Low Recovery The compound has significant solubility in the mother liquor. Premature crystallization occurred during hot filtration.Cool the solution for a longer period or at a lower temperature. Minimize the volume of solvent used for dissolution. Preheat the filtration apparatus to prevent premature crystallization.
Poor Purity The chosen solvent system is not effective at separating the impurities. Impurities have co-crystallized with the product.Screen a wider range of solvents or solvent mixtures. Consider a second recrystallization step. If impurities persist, an alternative purification method like salt formation may be necessary.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol provides a general starting point for the recrystallization of this compound. Optimization of solvent ratios and temperatures may be required.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Hexane

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethyl acetate to the flask and gently heat the mixture with stirring until the solid is fully dissolved.

  • While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly turbid.

  • If the turbidity persists upon stirring, add a few drops of warm ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Salt Formation

This alternative method can be effective for removing non-acidic impurities.[1]

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Separatory funnel

Procedure:

  • Dissolve the crude boronic acid in ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The boronic acid will form a salt and move to the aqueous layer.

  • Separate the aqueous layer and wash it with a small amount of fresh ethyl acetate to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3), which will cause the pure boronic acid to precipitate.

  • Extract the precipitated boronic acid back into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in minimal hot 'good' solvent Start->Dissolve Add_Antisolvent Add 'poor' solvent until turbid Dissolve->Add_Antisolvent Cool Slow Cooling Add_Antisolvent->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold 'poor' solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: A generalized workflow for a two-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome Oiling Oiling Out Outcome->Oiling Oil forms No_Crystals No Crystals Form Outcome->No_Crystals Clear solution Low_Yield Low Yield Outcome->Low_Yield Few crystals Impure Product Impure Outcome->Impure Purity fails QC Success High Purity Crystals Outcome->Success Success Sol_Oiling_1 Use lower boiling point solvent Oiling->Sol_Oiling_1 Sol_Oiling_2 Decrease cooling rate Oiling->Sol_Oiling_2 Sol_NoCry_1 Concentrate solution No_Crystals->Sol_NoCry_1 Sol_NoCry_2 Add antisolvent / Scratch flask No_Crystals->Sol_NoCry_2 Sol_LowY_1 Cool longer / colder Low_Yield->Sol_LowY_1 Sol_LowY_2 Use less solvent Low_Yield->Sol_LowY_2 Sol_Impure_1 Try new solvent system Impure->Sol_Impure_1 Sol_Impure_2 Perform second recrystallization Impure->Sol_Impure_2 Sol_Impure_3 Use alternative purification (e.g., salt formation) Impure->Sol_Impure_3

Caption: A decision tree for troubleshooting common recrystallization issues.

References

optimization of catalyst loading for (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimization of Catalyst Loading for (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid Couplings

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with complex substrates like this compound. Here, we will move beyond standard protocols to troubleshoot and optimize a critical reaction parameter: catalyst loading. Our focus is to empower you with the scientific rationale behind each experimental choice, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is sluggish or incomplete. Should I just increase the catalyst loading?

A1: While intuitively it might seem that adding more catalyst will drive the reaction to completion, this is often not the optimal solution. Increasing the palladium concentration can lead to the formation of undesired byproducts and complicates purification by increasing residual palladium in your product.[1] Before increasing catalyst loading, it is crucial to evaluate other reaction parameters such as the choice of base, solvent, and temperature, as these factors significantly influence the catalytic cycle.[2]

Q2: What are the typical palladium catalyst loading ranges for Suzuki-Miyaura couplings?

A2: The catalyst loading can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system. For many applications, loadings between 0.5 and 2 mol% are common.[3] However, with highly active catalyst systems and optimized conditions, it's possible to achieve excellent yields with much lower loadings, sometimes as low as 0.001 mol%.[4]

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] Electron-rich and bulky phosphine ligands, for instance, can enhance the rate of oxidative addition, often allowing for a reduction in catalyst loading.[7][8] The choice of ligand can dramatically impact the efficiency of the reaction, with reactivity varying by orders of magnitude depending on the ligand selected.[7]

Q4: I'm observing significant homocoupling of my boronic acid. How is this related to catalyst loading?

A4: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often exacerbated by the presence of oxygen. While not directly a function of high catalyst loading, the conditions that might lead you to increase the catalyst (e.g., a stalled reaction) could also be promoting this side reaction. Ensure your reaction is performed under a strictly inert atmosphere to minimize homocoupling.[3][9]

Troubleshooting Guide: Optimizing Catalyst Loading

When faced with an underperforming Suzuki-Miyaura coupling, a systematic approach to optimization is key. The following guide provides a logical workflow to identify and address common issues, with a focus on minimizing catalyst loading.

Initial Assessment: Is Catalyst Loading the Real Issue?

Before adjusting the amount of palladium, it's essential to confirm that other critical reaction parameters are optimized.

Key Considerations:

  • Reagent Purity: Ensure the purity of your this compound, as impurities can inhibit the catalyst. Boronic acids can also degrade over time.[3]

  • Solvent and Base Compatibility: The choice of solvent and base are intrinsically linked.[2] The base is crucial for activating the boronic acid for transmetalation.[9] An inappropriate combination can lead to poor solubility, slow reaction rates, or degradation of starting materials.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst and promote side reactions.[3][10] Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).

Systematic Optimization Workflow

The following diagram illustrates a systematic approach to optimizing your reaction, with the goal of achieving high yield at a low catalyst loading.

G cluster_0 Reaction Setup & Initial Run cluster_1 Analysis & Troubleshooting cluster_2 Catalyst Loading Optimization A 1. Standard Conditions: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (e.g., K2CO3, 2-3 equiv) - Pd Catalyst (1-2 mol%) - Degassed Solvent B 2. Monitor Reaction Progress (TLC, LC-MS, GC-MS) A->B C Incomplete Conversion? B->C D Side Product Formation? B->D E Optimize Base & Solvent C->E Yes H 3. Systematic Reduction of Catalyst Loading C->H No G Check Reagent Purity & Inertness D->G Yes F Screen Ligands E->F F->B G->B I Maintain High Yield? H->I I->C No J Optimized Protocol I->J Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound.

  • Vessel Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%). Then, add the degassed solvent system (e.g., dioxane/water) via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[11][12]

Protocol 2: Reaction Monitoring by HPLC

Accurate monitoring is crucial for making informed decisions during optimization.[11][13]

  • Sampling: At predetermined time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to halt the catalytic process.[11]

  • Analysis: Analyze the quenched sample by HPLC to determine the consumption of starting materials and the formation of the product.[11]

Data Presentation: Impact of Catalyst Loading

The following table summarizes the typical effects of varying catalyst loading on key reaction outcomes.

Catalyst Loading (mol%)Reaction TimeYieldTurnover Number (TON)Cost & Purification
> 2ShorterPotentially Lower (due to side reactions)LowHigh
0.5 - 2ModerateOften OptimalModerateModerate
< 0.5LongerHigh (if optimized)HighLow
< 0.01Very LongPotentially HighVery HighVery Low

The Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is a complex catalytic process. Understanding the mechanism provides insight into why certain experimental parameters are so critical.

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The Suzuki-Miyaura Catalytic Cycle.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the ligand.

  • Transmetalation: The organoboron species transfers its organic group to the palladium center. This step is often the rate-limiting step and is highly dependent on the choice of base and solvent.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

By understanding these steps, you can make more informed decisions. For example, if oxidative addition is slow, a more electron-rich ligand might be beneficial, which could in turn allow for a lower catalyst loading.

References

deboronation of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Deboronation Under Reaction Conditions

Welcome to the technical support center for (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address challenges related to the stability of this compound, specifically the undesired cleavage of the carbon-boron bond, a reaction known as protodeboronation.[1][2] As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to help you achieve optimal results in your synthetic applications.

Troubleshooting Guide: Unwanted Deboronation

Unforeseen deboronation of this compound can lead to reduced yields of the desired product and the formation of 4-fluoro-N-propylbenzamide as a significant byproduct. This guide will help you diagnose and resolve this common issue.

Symptom: Low yield of the desired coupled product and isolation of a significant amount of the deboronated byproduct, 4-fluoro-N-propylbenzamide.

Initial Assessment Workflow:

start Low Yield & Deboronated Byproduct Detected q1 Review Reaction Conditions: - Base? - Temperature? - Solvent? - Reaction Time? start->q1 q2 Examine Reagent Quality: - Boronic Acid Purity? - Anhydrous Conditions? start->q2 q3 Analyze Catalytic System: - Catalyst Loading? - Ligand Choice? start->q3 p1 Potential Cause: Harsh Reaction Conditions q1->p1 s1 Solution: Modify Reaction Parameters p1->s1 p2 Potential Cause: Reagent Degradation or Contamination q2->p2 s2 Solution: Use High-Purity Reagents & Anhydrous Techniques p2->s2 p3 Potential Cause: Inefficient Catalysis q3->p3 s3 Solution: Optimize Catalyst System p3->s3

Troubleshooting Workflow for Deboronation.

Issue 1: Reaction Conditions are Too Harsh

The stability of arylboronic acids is highly dependent on the reaction environment.[1] For this compound, the electron-withdrawing nature of the fluorine and propylcarbamoyl groups can influence its susceptibility to deboronation.

Potential Causes & Solutions:

Parameter Potential Cause for Deboronation Recommended Action Scientific Rationale
Base Use of strong hydroxide bases (e.g., NaOH, KOH) can significantly accelerate base-catalyzed protodeboronation.[1][3]Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]Weaker bases are often sufficient to facilitate the catalytic cycle in cross-coupling reactions while minimizing the rate of the undesired deboronation side reaction.[4]
Temperature Elevated temperatures can increase the rate of deboronation.[4]Attempt the reaction at a lower temperature (e.g., 60-80 °C).By lowering the thermal energy of the system, you can often find a window where the desired reaction proceeds at a reasonable rate while the activation energy for deboronation is not readily overcome.
Solvent The presence of water, especially in combination with a strong base, provides a proton source for deboronation.[4]Ensure the use of anhydrous solvents. Consider the addition of molecular sieves to the reaction mixture.Minimizing the concentration of protic sources in the reaction medium directly inhibits the protonolysis of the carbon-boron bond.[4]
Reaction Time Prolonged reaction times expose the boronic acid to potentially degrading conditions for longer than necessary.Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Minimizing the exposure time of the boronic acid to the reaction conditions reduces the opportunity for side reactions to occur.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem?

A: Protodeboronation, or deboronation, is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of using this compound as a reagent, for instance in a Suzuki-Miyaura coupling reaction, deboronation is an undesired side reaction. It consumes the starting material, leading to the formation of an inactive byproduct (4-fluoro-N-propylbenzamide) and consequently lowering the yield of your desired product.[1]

Q2: How does the structure of this compound affect its stability?

A: The electronic properties of the substituents on the phenyl ring play a crucial role in the stability of an arylboronic acid. The fluorine atom and the propylcarbamoyl group are both electron-withdrawing. Electron-withdrawing groups can influence the rate of deboronation, and the overall stability is often a complex interplay of these electronic effects and the specific reaction conditions.[5]

Q3: Can I use a boronic ester of this compound to prevent deboronation?

A: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, is a common strategy to enhance stability and prevent premature deboronation.[6][7] Boronic esters are generally more stable to a wider range of conditions and can be used directly in many cross-coupling reactions.[6][7] However, it's important to note that under certain basic, aqueous conditions, some boronic esters can hydrolyze back to the boronic acid in situ, and in some cases, the ester itself can undergo direct protodeboronation.[3][8][9] The use of MIDA (N-methyliminodiacetic acid) boronate esters is another effective "slow-release" strategy that can minimize the concentration of the free boronic acid in the reaction mixture, thereby suppressing deboronation.[1]

BA This compound Coupling Suzuki-Miyaura Coupling BA->Coupling Deboronation Protodeboronation BA->Deboronation Esterification Esterification BA->Esterification BE Boronic Ester (e.g., Pinacol, MIDA) BE->Coupling Product Desired Coupled Product Byproduct Deboronated Byproduct: 4-fluoro-N-propylbenzamide Coupling->Product Deboronation->Byproduct Esterification->BE

Strategies to Mitigate Deboronation.

Q4: How can I detect and quantify deboronation in my reaction?

A: Several analytical techniques can be employed to monitor the extent of deboronation:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the deboronated byproduct, which will have a different Rf value than the starting boronic acid and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both identifying and quantifying the starting material, product, and byproduct in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to determine the ratio of the boron-containing species to the deboronated byproduct in the crude reaction mixture.

  • Inductively Coupled Plasma (ICP) Techniques: ICP-OES or ICP-MS can be used for the precise quantification of boron in samples.[10][11][12]

Q5: What is the best way to purify my desired product from the deboronated byproduct?

A: The choice of purification method will depend on the physical properties of your desired product and the deboronated byproduct.

  • Column Chromatography: This is the most common method for separating organic compounds with different polarities.[13]

  • Crystallization/Recrystallization: If your desired product is a solid and has different solubility properties than the byproduct, crystallization can be a highly effective purification technique.[13]

  • Aqueous Wash: In some cases, an acidic or basic aqueous wash during the workup can help to separate the boronic acid and its byproducts from the desired compound.[14]

  • Scavenger Resins: Resins with diol functionalities can be used to selectively bind and remove boronic acid species from the reaction mixture.[14]

References

Technical Support Center: Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Phenylboronic Acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing these versatile reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of substituted phenylboronic acids?

A1: The synthesis of substituted phenylboronic acids is often complicated by several key challenges. The most prevalent issue is the undesired side reaction known as protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to reduced yields and purification difficulties.[1][2] Another significant hurdle is managing steric hindrance , particularly with ortho-substituted phenylboronic acids, which can impede the borylation reaction.[3] Furthermore, the purification of the final product can be complex due to the polar nature of boronic acids and the presence of closely related byproducts. Finally, the need for protection and deprotection of other functional groups on the aromatic ring can introduce complications, as the conditions required may not be compatible with the stability of the boronic acid moiety.[4]

Q2: What is protodeboronation and what factors influence it?

A2: Protodeboronation is a chemical reaction that results in the loss of the boronic acid group from the aromatic ring, replacing it with a hydrogen atom.[1] This is a major pathway for product loss, especially in Suzuki-Miyaura cross-coupling reactions.[2][5] The propensity for protodeboronation is highly dependent on several factors:

  • pH: The reaction pH is a critical factor. For many simple arylboronic acids, protodeboronation is accelerated at high pH.[6] However, for certain heteroaromatic boronic acids, such as 2-pyridineboronic acid, the maximum rate of decomposition is often observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[7]

  • Catalyst System: The choice of palladium catalyst and ligands can significantly impact the extent of protodeboronation. While sterically hindered ligands are often used to facilitate challenging cross-couplings, they can paradoxically accelerate protodeboronation.[5]

  • Substituents: The electronic nature of the substituents on the phenyl ring influences the stability of the C-B bond. Electron-deficient arylboronic acids can be more prone to protodeboronation.[8]

  • Water: The presence of water is necessary for protodeboronation to occur.[5]

Q3: How can I synthesize a sterically hindered ortho-substituted phenylboronic acid?

A3: The synthesis of ortho-substituted arylboronic acids is often problematic when using common borylation agents like bis(pinacolato)diboron due to steric hindrance.[3] A more efficient approach is to use a less sterically bulky borylation agent, such as bis(neopentyl glycolato)diboron . This reagent has been shown to give significantly improved yields in the palladium-catalyzed borylation of ortho-substituted bromoarenes. Another strategy is the "one-pot" synthesis using a Grignard reagent method, which has been successful for compounds like 2,6-dimethylphenylboronic acid.[3][9]

Q4: What are the best practices for purifying substituted phenylboronic acids?

A4: Purification of boronic acids can be challenging. Standard silica gel chromatography can be problematic due to the polar nature of the compounds. Here are some effective purification strategies:

  • Recrystallization: This is a common method, and solvents like hot water or ethanol can be effective for aryl boronic acids.[10]

  • Derivatization: One effective technique is to form a crystalline adduct, such as with diethanolamine. This adduct can often be easily isolated and then hydrolyzed to yield the pure boronic acid.[10]

  • Extraction: A sorbitol extraction can be used to selectively pull the free boronic acid into an aqueous layer, leaving less polar impurities (like the corresponding boronate ester) in the organic layer.[10]

  • Specialized Chromatography: For boronate esters, silica gel mixed with boric acid has been reported to be effective for purification.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inefficient Borylation: Steric hindrance from ortho-substituents may be inhibiting the reaction. 2. Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. 3. Grignard/Organolithium Failure: The organometallic reagent may not have formed efficiently.1. Change Borylation Reagent: Switch from bis(pinacolato)diboron to the less sterically hindered bis(neopentyl glycolato)diboron. 2. Catalyst Screening: Try a different palladium precatalyst and/or ligand combination. For Suzuki couplings, consider catalysts like Pd(dppf)Cl₂.[7] Ensure all reagents and solvents are anhydrous and deoxygenated. 3. Check Organometallic Formation: Use a titration method (e.g., with a known acid) to confirm the concentration of your Grignard or organolithium reagent before proceeding.
Significant Protodeboronation 1. Reaction Conditions: High temperature, prolonged reaction time, or inappropriate base can promote this side reaction.[2][7] 2. Catalyst Choice: Some palladium-phosphine complexes can catalyze protodeboronation.[5] 3. Substrate Instability: Heteroaromatic boronic acids are particularly prone to protodeboronation.[2]1. Optimize Conditions: Lower the reaction temperature. Reduce the reaction time by monitoring the reaction closely (e.g., by TLC or LC-MS). Consider a weaker base like K₃PO₄ or K₂CO₃.[2] 2. Change Catalyst/Ligand: If using a bulky phosphine ligand, consider switching to a different ligand system. 3. Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable than the corresponding boronic acids and can slowly release the boronic acid in situ during a subsequent reaction like a Suzuki coupling.[8]
Difficulty with Deprotection 1. Protodeboronation during Deprotection: The conditions used to remove another protecting group (e.g., BBr₃ for demethylation) are causing cleavage of the C-B bond.[4] 2. Hydrolysis of Boronate Ester: The boronate ester protecting group is being unintentionally cleaved.1. Use a More Robust Boronic Acid Surrogate: Consider using a more stable protecting group for the boron moiety, such as an N-methyliminodiacetic acid (MIDA) boronate, which is stable to a wider range of conditions.[11] 2. Orthogonal Protecting Group Strategy: Plan your synthesis so that the deprotection conditions for other functional groups are compatible with the stability of the boronic acid or ester.
Purification Challenges 1. Co-elution of Byproducts: The desired product and byproducts (e.g., the protodeboronated compound) have similar polarities. 2. Tailing on Silica Gel: The polar boronic acid interacts strongly with the silica gel.1. Derivatize for Purification: Convert the crude boronic acid to a diethanolamine adduct, which can often be selectively precipitated or crystallized.[10] 2. Alternative Chromatography: Try reverse-phase chromatography (e.g., C18) or use a modified silica gel (e.g., boric acid-treated silica for boronate esters).[10][11]

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Arylboronic Ester using Bis(neopentyl glycolato)diboron

This protocol is adapted for the synthesis of ortho-substituted arylboronic esters where steric hindrance is a concern.

Materials:

  • ortho-substituted aryl bromide (1.0 equiv)

  • Bis(neopentyl glycolato)diboron (1.1 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium acetate (KOAc, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the ortho-substituted aryl bromide, bis(neopentyl glycolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired arylboronic ester.

Visualizations

Troubleshooting Workflow for Low Yield in Phenylboronic Acid Synthesis

troubleshooting_workflow start Low Yield Observed check_protodeb Check for Protodeboronation (e.g., by NMR or LC-MS) start->check_protodeb protodeb_yes Protodeboronation is Significant check_protodeb->protodeb_yes protodeb_no Minimal Protodeboronation check_protodeb->protodeb_no optimize_cond Optimize Reaction Conditions: - Lower Temperature - Weaker Base (e.g., K3PO4) - Shorter Reaction Time protodeb_yes->optimize_cond check_sm Check Starting Material Purity and Reagent Activity protodeb_no->check_sm change_catalyst Change Catalyst/Ligand System optimize_cond->change_catalyst use_ester Use Boronic Ester Instead of Acid change_catalyst->use_ester steric_hindrance Is the Substrate Sterically Hindered (e.g., ortho-substituted)? check_sm->steric_hindrance steric_yes Use Less Bulky Borylation Reagent (e.g., bis(neopentyl glycolato)diboron) steric_hindrance->steric_yes Yes steric_no Screen Solvents and Catalyst Loadings steric_hindrance->steric_no No

Caption: Decision tree for troubleshooting low yields.

General Synthesis and Side Reaction Pathways

synthesis_pathways cluster_synthesis Synthesis cluster_reactions Reactions ArylHalide Aryl Halide (Ar-X) DesiredProduct Substituted Phenylboronic Acid/Ester (Ar-B(OR)2) ArylHalide->DesiredProduct Pd Catalyst (e.g., Miyaura Borylation) BorylationReagent Borylation Reagent (e.g., B2pin2) BorylationReagent->DesiredProduct Pd Catalyst (e.g., Miyaura Borylation) Protodeboronation Protodeboronation Product (Ar-H) DesiredProduct->Protodeboronation Side Reaction (H2O, Base, Heat) SuzukiProduct Suzuki Coupling Product (Ar-Ar') DesiredProduct->SuzukiProduct Suzuki-Miyaura Coupling ArylHalide2 Aryl Halide (Ar'-X) ArylHalide2->SuzukiProduct Suzuki-Miyaura Coupling

References

effect of base on the stability of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals utilizing (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid in their experimental workflows. The inherent reactivity that makes boronic acids powerful synthetic tools also renders them susceptible to specific degradation pathways, particularly in the presence of a base. This document provides in-depth, experience-driven answers to common stability challenges, focusing on the causal mechanisms to empower users to troubleshoot and optimize their reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and degradation pathways for this compound?

A1: Like many arylboronic acids, this compound is susceptible to three main degradation pathways, especially under reaction conditions:

  • Protodeboronation: This is the most common and problematic side reaction, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1][2] In this specific case, the product of protodeboronation is 4-fluoro-N-propylbenzamide. This process is often accelerated by heat, aqueous media, and the presence of a base or a palladium catalyst.[3][4]

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, converting the starting material into the corresponding phenol (2-fluoro-5-hydroxy-N-propylbenzamide) and boric acid.[2][5] This is a particular concern in the presence of air or other oxidizing agents.

  • Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon addition of water, it can complicate reaction stoichiometry and reproducibility by reducing the concentration of the active monomeric boronic acid.

Caption: Primary degradation pathways for the target boronic acid.

Q2: How does the presence of a base specifically impact the stability of this boronic acid?

A2: The effect of a base is central to both the desired reaction (e.g., Suzuki-Miyaura coupling) and the primary degradation pathway (protodeboronation). Boronic acids are Lewis acids. In a basic aqueous solution, the boronic acid [ArB(OH)₂] exists in equilibrium with its anionic tetrahedral boronate form [ArB(OH)₃]⁻.[6]

This boronate species is significantly more electron-rich than the neutral boronic acid. While this increased nucleophilicity is essential for the transmetalation step in a Suzuki-Miyaura coupling, it also makes the aryl group more susceptible to electrophilic attack by a proton source (like water), leading to accelerated protodeboronation.[7][8] Therefore, the base acts as a double-edged sword: it activates the boronic acid for the desired coupling but also for its own destruction. The kinetics of base-catalyzed protodeboronation are often fastest at high pH.[7][9]

BaseEffect BA ArB(OH)₂ (Neutral, Less Reactive) Boronate [ArB(OH)₃]⁻ (Anionic, Activated) BA->Boronate + OH⁻ (Base) Coupling Desired Suzuki Coupling (Transmetalation) Boronate->Coupling + Pd(II) Degradation Protodeboronation (Undesired Side Reaction) Boronate->Degradation + H₂O

Caption: Dual role of base in activating the boronic acid for both desired coupling and degradation.

Q3: My Suzuki-Miyaura reaction is showing significant protodeboronation. How can I troubleshoot this issue?

A3: Observing the protodeboronated byproduct, 4-fluoro-N-propylbenzamide, is a clear indicator that the rate of boronic acid degradation is competitive with or exceeding the rate of your desired cross-coupling. This is a classic optimization challenge. The goal is to find conditions that favor the catalytic cycle over the degradation pathway.

Below is a troubleshooting guide structured around key reaction parameters.

Potential Cause Underlying Rationale Recommended Solutions & Actions
Excessively Strong Base Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate anion, drastically accelerating protodeboronation.[9]Screen weaker bases. Switch from hydroxides to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄). K₃PO₄ is often an excellent choice for sensitive boronic acids.[3][4]
High Reaction Temperature Both desired and undesired reactions are accelerated by heat, but protodeboronation often has a high activation energy, making it very sensitive to temperature increases.Lower the temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100 °C). Monitor reaction progress to ensure the coupling still proceeds at an acceptable rate.
Prolonged Reaction Time The longer the boronic acid is exposed to basic, heated conditions, the more degradation will occur.Monitor the reaction closely. Use TLC or LC-MS to determine the point of maximum product formation. Quench the reaction as soon as the limiting reagent is consumed.
Solvent System/Water Content Water is the proton source for protodeboronation. While many Suzuki couplings require some water to solubilize the base and facilitate the reaction, excess water can be detrimental.Optimize the solvent ratio. For solvent systems like dioxane/H₂O, try reducing the proportion of water (e.g., from 5:1 to 10:1). Ensure solvents are appropriately degassed to minimize oxidation.
Order of Reagent Addition Adding the base and boronic acid together and letting them sit at high temperature before the catalyst is fully active gives degradation a head start.Modify the addition sequence. Pre-form the active palladium catalyst with the aryl halide for a few minutes before adding the base and, finally, the boronic acid solution.
Sub-optimal Catalyst/Ligand The rate of transmetalation is highly dependent on the catalyst system. If transmetalation is slow, protodeboronation has more time to occur.Screen different catalyst systems. For challenging couplings, consider more active catalyst systems with electron-rich phosphine ligands that can accelerate the rate-limiting oxidative addition and transmetalation steps.

Workflow: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This workflow illustrates the decision-making process for optimizing a reaction where protodeboronation is a significant issue.

TroubleshootingWorkflow Start Problem: High Protodeboronation Base Step 1: Change Base (e.g., NaOH → K₃PO₄) Start->Base Check1 Protodeboronation Reduced? Base->Check1 Temp Step 2: Lower Temperature (e.g., 100°C → 80°C) Check1->Temp No Success Optimized Conditions Check1->Success Yes Check2 Protodeboronation Reduced? Temp->Check2 Time Step 3: Monitor & Reduce Time Check2->Time No Check2->Success Yes Check3 Yield Acceptable? Time->Check3 Solvent Step 4: Adjust Solvent (e.g., Less H₂O) Check3->Solvent No Check3->Success Yes Failure Consider Alternative: MIDA Boronate / KBF₃ Salt Solvent->Failure

Caption: A systematic workflow for troubleshooting protodeboronation.

Experimental Protocol: Best Practices for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide, incorporating best practices to mitigate degradation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 10:1 ratio)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 equiv) and the Palladium Catalyst (e.g., Pd(PPh₃)₄).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane). Begin stirring.

  • Catalyst Activation (Optional but Recommended): Gently heat the mixture to the target reaction temperature (e.g., 80 °C) and stir for 15 minutes to allow for catalyst activation and oxidative addition to occur.

  • Base and Boronic Acid Addition: In a separate vial, dissolve the K₃PO₄ (3.0 equiv) and the this compound (1.2-1.5 equiv) in the degassed water portion of the solvent system. Add this solution to the reaction mixture via syringe.

  • Reaction Monitoring: Maintain the reaction at the target temperature under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 1-2 hours.

  • Workup: Once the limiting reagent (Aryl Bromide) is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Advanced Topic: Using More Stable Boronic Acid Surrogates

For particularly challenging substrates where protodeboronation remains problematic even after optimization, consider using a more stable boronic acid surrogate. These reagents are designed to slowly release the active boronic acid in situ, keeping its standing concentration low and thus minimizing degradation.

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically crystalline, air-stable solids. They hydrolyze under basic conditions to slowly release the boronic acid.[10]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often chromatographable, and air-stable solids.[3][4] They undergo slow, controlled hydrolysis under specific basic conditions (e.g., with K₃PO₄), providing a continuous low concentration of the boronic acid for the catalytic cycle.[3] This "slow-release" strategy is highly effective for preventing the decomposition of unstable boronic acids.[3][4]

References

Technical Support Center: Navigating Failed Coupling Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving fluorinated boronic acids. The unique electronic properties imparted by fluorine substituents can significantly alter the reactivity and stability of boronic acids, often leading to unexpected outcomes in well-established methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings. This guide is structured in a question-and-answer format to directly address common failure points and provide scientifically grounded, field-proven solutions.

Understanding the Unique Nature of Fluorinated Boronic Acids

Fluorinated boronic acids are powerful reagents in modern synthetic chemistry, prized for their ability to introduce fluorine-containing moieties that can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. However, their successful application hinges on understanding their distinct chemical behavior.

The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center.[1] This heightened acidity can be a double-edged sword: while it can sometimes facilitate transmetalation, it also renders the boronic acid more susceptible to decomposition pathways, most notably protodeboronation.[1] This guide will equip you with the knowledge to mitigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with a fluorinated aryl boronic acid is giving low to no yield. What are the primary factors to investigate?

A1: A failed Suzuki-Miyaura coupling with these substrates typically points to one of several key issues: catalyst deactivation, boronic acid decomposition, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic acid and can deactivate the palladium catalyst.[2][3] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[2][3] Consider using a fresh, high-quality precatalyst or switching to a more robust, air-stable option like a palladacycle precatalyst (e.g., XPhos Pd G3).[2]

  • Reagent Purity: Verify the purity of your fluorinated boronic acid. They can degrade upon storage. Also, ensure your aryl halide is pure.

Troubleshooting Workflow:

G start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents check_conditions Assess Reaction Conditions (Base, Solvent, Temp) check_reagents->check_conditions check_decomposition Check for Boronic Acid Decomposition (Protodeboronation/Homocoupling) check_conditions->check_decomposition optimize_base Optimize Base (Strength & Type) check_decomposition->optimize_base Decomposition Observed ligand_screen Screen Ligands (Bulky, Electron-Rich) check_decomposition->ligand_screen No Decomposition, Still Low Yield optimize_solvent Optimize Solvent System (Anhydrous vs. Aqueous) optimize_base->optimize_solvent protect_boronic_acid Consider Boronic Acid Protection (e.g., Pinacol Ester, MIDA Boronate) optimize_solvent->protect_boronic_acid protect_boronic_acid->ligand_screen success Successful Coupling ligand_screen->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Q2: I'm observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major challenge with electron-deficient boronic acids, including many fluorinated variants.[1] This is often exacerbated by the presence of water and a strong base.[4]

Causality: The increased Lewis acidity of the fluorinated boronic acid makes the boron center more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions, which facilitates the cleavage of the carbon-boron bond.

Solutions:

  • Switch to Anhydrous Conditions: Water is the primary proton source for this side reaction.[2] Employing rigorously dried solvents and reagents can significantly suppress protodeboronation.

  • Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation.[2] Consider switching to a weaker base such as K₂CO₃ or CsF.[2][5] Fluoride bases like CsF can be particularly effective as they can form fluorido-palladium complexes which have been shown to have high reactivity in the transmetalation step.[5]

  • Employ Boronic Esters or Trifluoroborates: Protecting the boronic acid as a pinacol ester, MIDA boronate, or potassium organotrifluoroborate can enhance its stability.[6][7] These derivatives often exhibit a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[6][7][8]

Boron Reagent Structure Key Advantage Typical Conditions for Use
Boronic AcidR-B(OH)₂Readily availableStandard Suzuki conditions, but prone to decomposition.
Pinacol EsterR-B(pin)Increased stability to protodeboronation.Often requires hydrolysis in situ, can be slower.
MIDA BoronateR-B(MIDA)Highly stable, allows for sequential couplings.Requires specific hydrolysis conditions (mild aqueous base).
TrifluoroborateR-BF₃KAir-stable, crystalline solids.Slow release of boronic acid, hydrolysis can be complex.[6][7][8]

Q3: My reaction is producing a significant amount of homocoupled biaryl from the fluorinated boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids to form a symmetrical biaryl (Ar-Ar) is typically a result of oxidative processes, often involving residual oxygen in the reaction mixture.[2][3] Electron-deficient boronic acids can be particularly prone to this side reaction.[9]

Solutions:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst requires an in-situ reduction step. This process can sometimes be inefficient and lead to Pd(II) species that promote homocoupling.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst can mitigate this.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) can promote the desired reductive elimination from the [Ar-Pd-Ar'] intermediate over side reactions.[9][10]

Section 2: Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination with a fluorinated aryl halide and am seeing no product formation. What should I check first?

A1: The success of a Buchwald-Hartwig amination hinges on a delicate balance between the rates of oxidative addition, amine coordination, and reductive elimination. Fluorinated aryl halides are generally good electrophiles for oxidative addition due to their electron-deficient nature. Therefore, a complete failure often points to issues with the catalyst, base, or ligand.

Causality: The catalytic cycle requires a specific sequence of events. If the catalyst is inactive, the amine is too hindered, or the base is not strong enough to deprotonate the amine-palladium complex, the cycle will stall.

Troubleshooting Steps:

  • Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center. Common choices include NaOt-Bu, KOt-Bu, and LHMDS.[11] Ensure the base is soluble in your reaction solvent.

  • Ligand Selection: The choice of ligand is critical. For electron-poor aryl halides, bulky, electron-rich biarylphosphine ligands like XPhos or Josiphos-type ligands are often highly effective.[12][13] These ligands promote both oxidative addition and the final reductive elimination step.

  • Catalyst Precursor: As with Suzuki couplings, ensure your palladium source is active. Pre-formed Pd(0) sources or modern precatalysts are often more reliable than generating the active catalyst in situ from Pd(II) salts.[11][14]

G start Failed Buchwald-Hartwig Amination check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_base Check Base (Strength & Solubility) check_catalyst->check_base check_ligand Evaluate Ligand Choice check_base->check_ligand check_reagents Ensure Anhydrous & Deoxygenated Conditions check_ligand->check_reagents optimize_temp Increase Reaction Temperature (80-110 °C) check_reagents->optimize_temp No reaction at lower temp screen_ligands Screen Alternative Ligands (e.g., XPhos, RuPhos) optimize_temp->screen_ligands Still no reaction screen_bases Screen Alternative Bases (e.g., LHMDS, K₂CO₃) screen_ligands->screen_bases success Successful Amination screen_bases->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

Section 3: Chan-Lam Coupling

Q1: My Chan-Lam C-N coupling with a fluorinated boronic acid is not working. I'm using Cu(OAc)₂ in air. What are the common pitfalls?

A1: The Chan-Lam coupling, while attractive for its often mild, aerobic conditions, can be sensitive to the specific substrates.[15] Fluorinated boronic acids, being electron-deficient, can be challenging partners. Common issues include slow transmetalation and competing decomposition pathways.[16]

Causality: The Chan-Lam mechanism is thought to involve the transmetalation of the aryl group from boron to a Cu(II) species, which is then oxidized to a transient Cu(III) intermediate before reductive elimination.[17] If the boronic acid is too electron-deficient, the initial transmetalation step can be slow.

Solutions:

  • Solvent Choice: While often run in solvents like DCM or THF, for challenging substrates, coordinating solvents like acetonitrile or the addition of a ligand such as pyridine can be beneficial.[15][18]

  • Additives: The addition of a base like pyridine or 2,6-lutidine can facilitate the reaction.[17] In some cases, especially when using boronic esters, the addition of boric acid can act as a promoter.[18]

  • Copper Source: While Cu(OAc)₂ is standard, other copper(II) salts like Cu(OTf)₂ can sometimes offer different reactivity profiles.[16]

  • Oxygen Atmosphere: While the reaction is often run open to air, in some cases, running the reaction under a positive pressure of oxygen can improve yields, as O₂ is the terminal oxidant that regenerates the active Cu(II) catalyst.[17]

Parameter Common Starting Point Troubleshooting Action Rationale
Copper Source Cu(OAc)₂Try Cu(OTf)₂, CuCl₂Alter the Lewis acidity and solubility of the copper catalyst.[16]
Solvent CH₂Cl₂, THFSwitch to MeCN, DMFCoordinating solvents can stabilize copper intermediates.[18]
Base/Ligand NoneAdd Pyridine, Et₃NCan act as a ligand and base to facilitate the catalytic cycle.[17]
Atmosphere AirUse an O₂ balloonO₂ is the terminal oxidant; increasing its concentration can accelerate catalyst turnover.[17]

Protocols

Protocol 1: General Setup for a Robust Suzuki-Miyaura Coupling

This protocol is designed to minimize common failure modes like catalyst deactivation and boronic acid decomposition.

  • Drying and Degassing: Dry the reaction flask and stir bar in an oven overnight and cool under a stream of inert gas (Argon or Nitrogen). Degas the chosen solvent (e.g., Dioxane/H₂O 10:1) by sparging with inert gas for at least 30 minutes.[2]

  • Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv.), the fluorinated boronic acid or ester (1.2-1.5 equiv.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere Purge: Seal the flask and purge with inert gas for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]

  • Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stabilizing a Troublesome Boronic Acid with Diethanolamine

If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct can be a simple and effective solution.[19]

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[19]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical techniques, grounded in practical insights and experimental data, to facilitate robust characterization of this important molecule.

The Analytical Imperative for a Substituted Phenylboronic Acid

This compound possesses a unique combination of functional groups: a boronic acid moiety, a fluorine atom, and a propylcarbamoyl group. Each of these imparts specific chemical properties that can influence its reactivity, stability, and potential biological activity. The boronic acid group is crucial for Suzuki-Miyaura cross-coupling reactions, while the fluorine and propylcarbamoyl substituents modulate its electronic properties, solubility, and metabolic stability.[1] Therefore, a comprehensive analytical strategy must not only confirm the overall structure but also provide detailed information about its purity and potential impurities or degradation products, such as boroxines (cyclic anhydrides).

A Comparative Overview of Analytical Methodologies

A suite of orthogonal analytical techniques is necessary for the comprehensive characterization of this compound. The following sections detail the principles, practical considerations, and expected outcomes for the most critical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Thermal Analysis.

Table 1: Comparison of Key Analytical Techniques
Technique Information Provided Strengths Limitations Typical Application
¹H & ¹³C NMR Detailed molecular structure, identification of impuritiesUnambiguous structure elucidation, quantitative analysis (qNMR)Lower sensitivity, complex spectra for mixturesIdentity confirmation, purity assessment, structural isomer differentiation
¹¹B & ¹⁹F NMR Confirmation of boron and fluorine environmentsHigh sensitivity to the chemical environment of B and FRequires specialized NMR probes and expertiseConfirmation of boronic acid and fluorine integrity, boroxine formation studies
HPLC-UV/DAD Purity assessment, quantification of impuritiesHigh sensitivity, robust and reproducible, widely availableLimited structural information, requires chromophorePurity analysis, stability studies, reaction monitoring
LC-MS Molecular weight confirmation, impurity identificationHigh sensitivity and selectivity, structural information from fragmentationMatrix effects, ionization efficiency can varyMolecular weight verification, impurity profiling, metabolite identification
TGA/DSC Thermal stability, dehydration, phase transitionsInformation on solid-state properties, solvationNot suitable for routine purity analysisAssessment of thermal stability, boroxine formation, solvate characterization
FTIR Presence of functional groupsFast and simple, provides a molecular "fingerprint"Limited for complex mixture analysisRapid identity check, confirmation of functional groups

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. A combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and chemical environment.

Expert Insights: The boronic acid protons (-B(OH)₂) can be broad and may exchange with residual water in the NMR solvent, sometimes making them difficult to observe. ¹¹B NMR is particularly useful for assessing the equilibrium between the boronic acid and its corresponding boroxine anhydride, which is a common impurity.[2] Similarly, ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom and can be a powerful tool for detecting subtle structural changes.[2]

Experimental Workflow: NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆ acq_1h ¹H NMR (e.g., 400 MHz) prep->acq_1h acq_13c ¹³C NMR (e.g., 100 MHz) proc Fourier Transform, Phase Correction, Baseline Correction acq_1h->proc FID acq_11b ¹¹B NMR (e.g., 128 MHz) acq_19f ¹⁹F NMR (e.g., 376 MHz) analysis Integration, Chemical Shift Referencing, Coupling Constant Analysis proc->analysis report Structure Confirmation & Purity Assessment analysis->report

Caption: Workflow for comprehensive NMR characterization.

Representative ¹H NMR Data:

While a spectrum for the exact title compound is not publicly available, the ¹H NMR spectrum of the closely related 4-Fluoro-3-(phenylcarbamoyl)benzeneboronic acid provides a valuable reference.[3]

Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
-B(OH)₂8.0 - 8.5Broad singlet-Exchangeable with D₂O
Aromatic CH7.8 - 8.2Multiplet-Protons on the phenyl ring
-NH-9.5 - 10.0Triplet~5.5Amide proton
-CH₂- (adjacent to NH)3.1 - 3.4Quartet~7.0Propyl group
-CH₂- (middle)1.4 - 1.7Sextet~7.5Propyl group
-CH₃0.8 - 1.0Triplet~7.5Propyl group
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the primary technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase method with UV detection is typically employed.

Expert Insights: The choice of column and mobile phase is critical for achieving good peak shape and resolution for boronic acids. Boronic acids can interact with the silanol groups on standard silica-based columns, leading to peak tailing. Using a column with end-capping or a specialized stationary phase can mitigate these effects.[4] The mobile phase pH should be controlled to ensure consistent ionization of the boronic acid group. An acidic mobile phase is often used to suppress the ionization of the boronic acid, leading to better retention and peak shape on reversed-phase columns.

Experimental Workflow: HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Prepare sample solution (e.g., 0.1 mg/mL in Diluent) inject Inject sample (e.g., 10 µL) prep_sample->inject prep_mp Prepare Mobile Phases (e.g., A: 0.1% H₃PO₄ in H₂O, B: Acetonitrile) hplc Equilibrate C18 column (e.g., 4.6 x 150 mm, 5 µm) prep_mp->hplc hplc->inject separate Gradient Elution inject->separate detect UV/DAD Detection (e.g., 254 nm) separate->detect integrate Integrate peaks in chromatogram detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate

Caption: Workflow for HPLC purity determination.

Typical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Under these conditions, this compound is expected to elute as a sharp, well-defined peak. Impurities, such as starting materials or the corresponding boroxine, would be well-resolved.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive confirmation of the molecular weight of this compound and is a powerful tool for identifying unknown impurities.

Expert Insights: Electrospray ionization (ESI) is a suitable technique for this molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the most abundant ion.[5] The presence of fluorine can influence fragmentation patterns in tandem MS (MS/MS) experiments, potentially leading to characteristic neutral losses.[5] Due to the presence of boron, which has two major isotopes (¹⁰B and ¹¹B), the molecular ion peak will appear as a characteristic isotopic pattern, which can aid in identification.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₁₃BFNO₃

  • Monoisotopic Mass: 225.10 Da

  • Expected Ion (ESI-): [M-H]⁻ at m/z 224.1

  • Key Fragmentation (MS/MS of [M-H]⁻): Loss of H₂O from the boronic acid group, cleavage of the C-B bond.

Thermal Analysis (TGA/DSC): Assessing Solid-State Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability, melting point, and solid-state transformations of this compound.

Expert Insights: A key thermal event for many boronic acids is the dehydration to form a cyclic boroxine anhydride. TGA can quantify this water loss, which typically occurs at elevated temperatures.[6] DSC can be used to determine the melting point of the compound and to observe any polymorphic transitions. The combination of TGA and DSC is powerful for characterizing the solid-state properties and stability of the material.[6]

Experimental Workflow: Thermal Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Accurately weigh 2-5 mg of sample into a TGA/DSC pan tga TGA: Heat from RT to e.g., 400°C at 10°C/min under N₂ prep->tga dsc DSC: Heat from RT to e.g., 250°C at 10°C/min under N₂ prep->dsc interp_tga Analyze TGA thermogram for weight loss (dehydration, decomposition) tga->interp_tga interp_dsc Analyze DSC thermogram for melting point, endotherms/exotherms dsc->interp_dsc

Caption: Workflow for TGA and DSC analysis.

Table 3: Expected Thermal Analysis Results

Analysis Parameter Expected Observation Interpretation
TGA Weight LossA weight loss step corresponding to the loss of water may be observed before decomposition.Formation of boroxine anhydride.
DSC EndothermA sharp endotherm corresponding to the melting point.Determination of melting point and purity indication.
DSC Broad EndothermA broad endotherm may be observed, often coupled with weight loss in TGA.Dehydration/desolvation event.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Identity Check

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the molecule.

Expert Insights: The O-H stretch of the boronic acid group often appears as a broad band. The C=O stretch of the amide and the C-F stretch are also expected to be prominent. While not a quantitative technique for purity, FTIR is an excellent tool for a quick identity confirmation and to ensure the correct functional groups are present.

Table 4: Key Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Boronic acid)3200 - 3600Broad, Strong
N-H (Amide)3200 - 3400Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C=O (Amide I)1640 - 1680Strong
C=C (Aromatic)1450 - 1600Medium
B-O (Boronic acid)1310 - 1380Strong
C-F1000 - 1300Strong

Conclusion

The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural proof, while HPLC is the cornerstone for purity assessment. Mass spectrometry offers unambiguous molecular weight confirmation, and thermal analysis sheds light on the solid-state properties and stability of the compound. FTIR serves as a rapid and convenient method for identity verification. By employing this integrated analytical approach, researchers and drug development professionals can ensure the quality, consistency, and integrity of this vital chemical building block, thereby underpinning the reliability and reproducibility of their scientific endeavors.

References

comparing reactivity of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Boronic acids, as key reagents in palladium-catalyzed cross-coupling reactions, offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid , a specialized reagent, against a panel of commonly employed boronic acids. We will delve into the nuanced interplay of electronic and steric effects that govern its performance in cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, and assess its stability against protodeboronation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in reaction design and optimization.

Understanding the Reactivity Landscape of Arylboronic Acids

The utility of an arylboronic acid in cross-coupling reactions is predominantly dictated by the electronic and steric nature of the substituents on the aromatic ring. These factors exert a significant influence on the key steps of the catalytic cycle, most notably the transmetalation step in Suzuki-Miyaura coupling.[1][2]

This compound presents a unique combination of substituents:

  • 4-Fluoro group: A moderately electron-withdrawing group that can increase the Lewis acidity of the boron center, potentially influencing the rate of transmetalation.[3] The presence of a fluorine substituent can also impact the pKa of the boronic acid.[4]

  • 3-(propylcarbamoyl) group: An electron-withdrawing amide functionality that is expected to further enhance the electrophilicity of the boronic acid. The ortho-position of this bulky group relative to the boronic acid moiety introduces significant steric hindrance.[5]

This guide will compare the reactivity of our title compound with three standard boronic acids representing a spectrum of electronic properties:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a neutral baseline.

  • 4-Methoxyphenylboronic acid: Substituted with a strong electron-donating group.

  • 4-(Trifluoromethyl)phenylboronic acid: Substituted with a strong electron-withdrawing group.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation in organic synthesis.[6] The efficiency of this reaction is highly dependent on the electronic properties of the boronic acid. Generally, electron-donating groups on the boronic acid can accelerate the reaction, while electron-withdrawing groups may have a more complex influence depending on the reaction conditions.[1]

Predicted Reactivity Profile

Based on the substituent effects, we can predict the relative reactivity of this compound. The combined electron-withdrawing nature of the fluoro and propylcarbamoyl groups is expected to decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step compared to electron-rich boronic acids. However, the increased Lewis acidity of the boron atom could facilitate the formation of the boronate complex, a key intermediate in the catalytic cycle. The steric bulk of the ortho-propylcarbamoyl group is anticipated to be a dominant factor, likely retarding the reaction rate due to steric hindrance around the reaction center.[7][8]

Experimental Protocol for Comparative Suzuki-Miyaura Coupling

To quantitatively assess these effects, the following standardized protocol is proposed:

Reaction Scheme:

Step-by-Step Procedure:

  • To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add arylboronic acid (0.5 mmol, 1.0 equiv.), 4-iodoanisole (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

  • Add degassed toluene (3 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Comparative Data

The following table summarizes the expected outcomes of the comparative study, based on established principles of boronic acid reactivity.

Boronic AcidSubstituent EffectsPredicted Yield (%)Predicted Reaction Time (h)
Phenylboronic acidNeutral85-954-6
4-Methoxyphenylboronic acidStrong Electron-Donating>952-4
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing70-808-12
This compound Electron-Withdrawing, Sterically Hindered 50-60 18-24

Suzuki_Miyaura_Cycle

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts.[9] Similar to Suzuki-Miyaura coupling, the electronic nature of the boronic acid plays a crucial role. Electron-deficient arylboronic acids can be challenging substrates in Chan-Lam couplings.[10][11]

Predicted Reactivity Profile

The electron-deficient character of This compound is expected to render it less reactive in Chan-Lam couplings compared to electron-neutral or electron-rich counterparts. The steric hindrance from the ortho-propylcarbamoyl group will likely further diminish its reactivity.

Experimental Protocol for Comparative Chan-Lam N-Arylation

Reaction Scheme:

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add arylboronic acid (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and copper(II) acetate (1.0 mmol, 1.0 equiv.).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC.

  • After 24 hours, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Hypothetical Comparative Data
Boronic AcidSubstituent EffectsPredicted Yield (%)
Phenylboronic acidNeutral75-85
4-Methoxyphenylboronic acidStrong Electron-Donating80-90
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing40-50
This compound Electron-Withdrawing, Sterically Hindered 20-30

Stability Towards Protodeboronation

Protodeboronation, the cleavage of the C-B bond by a proton source, is a common undesired side reaction for boronic acids, leading to reduced yields in coupling reactions.[12] The susceptibility to protodeboronation is influenced by the electronic properties of the aryl group and the reaction conditions, particularly pH.[13][14] Electron-withdrawing groups can stabilize the C-B bond towards certain protodeboronation pathways, while electron-donating groups can sometimes accelerate the process.[15]

Predicted Stability Profile

The electron-withdrawing substituents on This compound are expected to confer a degree of stability against electrophilic protodeboronation mechanisms. However, under basic conditions, the stability can be more complex and substrate-dependent.[16]

Experimental Protocol for Comparative Protodeboronation Study

Procedure:

  • Prepare a stock solution of each boronic acid (0.1 M) in a 1:1 mixture of dioxane and a buffered aqueous solution (e.g., pH 7.4 phosphate buffer).

  • Incubate the solutions at a constant temperature (e.g., 60 °C).

  • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench the aliquot with a known concentration of an internal standard.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining boronic acid and the formed protodeboronated arene.

  • Plot the concentration of the boronic acid versus time to determine the rate of decomposition.

Hypothetical Comparative Stability Data
Boronic AcidSubstituent EffectsPredicted Half-life (t1/2) at pH 7.4, 60 °C (h)
Phenylboronic acidNeutral48-72
4-Methoxyphenylboronic acidStrong Electron-Donating24-48
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing>96
This compound Electron-Withdrawing, Sterically Hindered >96

Substituent_Effects

Conclusion and Outlook

This compound is a highly functionalized building block with distinct reactivity profile shaped by the interplay of electronic and steric effects. Its electron-deficient and sterically encumbered nature suggests that it will be a more challenging substrate in both Suzuki-Miyaura and Chan-Lam couplings compared to simpler, unhindered, or electron-rich boronic acids. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems, may be necessary to achieve satisfactory yields.

Conversely, the electron-withdrawing character of its substituents is predicted to impart enhanced stability against protodeboronation, a desirable attribute for a building block in complex, multi-step syntheses. This guide provides a framework for understanding and predicting the behavior of this specialized reagent, and the outlined experimental protocols offer a robust methodology for its empirical evaluation against other boronic acids. For drug development professionals, the unique substitution pattern of this molecule may offer valuable opportunities for structure-activity relationship (SAR) studies, where the challenges in its reactivity are offset by the potential for novel biological activity.

References

A Comparative Guide to the Biological Activity of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic Acid Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Phenylboronic acid derivatives have emerged as a promising class of compounds, particularly as inhibitors of serine proteases, which are implicated in a vast array of physiological and pathological processes. This guide provides an in-depth technical comparison of the biological activity of derivatives of (4-fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a scaffold with potential for the development of novel therapeutics.

While direct biological data for this compound itself is limited in publicly available literature, where it is primarily cited as a synthetic intermediate, its structural motifs are present in potent inhibitors of key serine proteases.[1][2] This guide will, therefore, draw objective comparisons with well-characterized boronic acid inhibitors, most notably Talabostat (Val-boroPro or PT-100), to elucidate the potential therapeutic applications and guide future research directions for this class of molecules. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and provide a framework for understanding the structure-activity relationships that govern the efficacy of these compounds.

The Serine Protease Superfamily: Key Therapeutic Targets

Serine proteases are a large family of enzymes that play critical roles in processes ranging from blood coagulation and digestion to inflammation and cancer progression. Their active site contains a highly reactive serine residue that is essential for their catalytic activity. The boronic acid moiety is an effective pharmacophore for inhibiting these enzymes as it can form a stable, reversible covalent bond with the catalytic serine, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3]

This guide will focus on two particularly relevant subfamilies of serine proteases:

  • Dipeptidyl Peptidases (DPPs): This group includes DPP4, DPP8, and DPP9. DPP4 is a well-validated target for the treatment of type 2 diabetes, as it degrades incretin hormones. However, non-selective inhibition of DPP8 and DPP9 has been associated with toxicity.[4]

  • Fibroblast Activation Protein (FAP): FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[5] Its enzymatic activity is believed to promote tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy and diagnostic imaging.[6]

Comparative Analysis of Boronic Acid-Based Serine Protease Inhibitors

To understand the potential of this compound derivatives, we will compare their structural features and biological activities with Talabostat, a well-studied, non-selective dipeptidyl peptidase inhibitor.

Table 1: Comparative Inhibitory Activity (IC50/Ki) of Talabostat Against Key Serine Proteases

CompoundDPP4DPP8DPP9FAPReference
Talabostat (Val-boroPro) <4 nM (IC50); 0.18 nM (Ki)4 nM (IC50); 1.5 nM (Ki)11 nM (IC50); 0.76 nM (Ki)560 nM (IC50)[7]

The data clearly indicates that Talabostat is a potent inhibitor of several DPPs, with slightly lower potency against FAP. The propylcarbamoyl group in our topic compound introduces a different substitution pattern on the phenyl ring compared to the dipeptide-like structure of Talabostat. Structure-activity relationship (SAR) studies on similar phenylboronic acid derivatives suggest that substitutions on the phenyl ring can significantly influence both potency and selectivity.[8][9] For instance, the introduction of a fluoro group can alter the electronic properties of the boronic acid, potentially enhancing its interaction with the catalytic serine.

Mechanism of Action: Beyond Enzyme Inhibition

The biological effects of boronic acid inhibitors can extend beyond simple enzyme blockade. Talabostat, for example, has been shown to stimulate the immune system through the upregulation of cytokines and chemokines.[10][11] This is thought to be mediated, in part, by the inhibition of FAP on stromal cells within lymphoid tissues and tumors.[12] Furthermore, inhibition of DPP8 and DPP9 by Talabostat has been shown to induce a pro-inflammatory form of cell death in monocytes and macrophages known as pyroptosis.[4]

Diagram 1: Proposed Mechanism of Action for Boronic Acid-Based Serine Protease Inhibitors

Mechanism_of_Action cluster_0 Boronic Acid Inhibitor cluster_1 Cellular Targets & Pathways cluster_2 Biological Outcomes Compound This compound Derivative DPP4 DPP4 Inhibition Compound->DPP4 FAP FAP Inhibition Compound->FAP DPP8_9 DPP8/9 Inhibition Compound->DPP8_9 Incretin Incretin Hormone Regulation DPP4->Incretin Cytokines Cytokine/Chemokine Upregulation FAP->Cytokines Pyroptosis Monocyte/Macrophage Pyroptosis DPP8_9->Pyroptosis Toxicity Potential Toxicity DPP8_9->Toxicity Antitumor Anti-tumor Immunity Pyroptosis->Antitumor Cytokines->Antitumor

Caption: Proposed signaling pathways affected by boronic acid-based serine protease inhibitors.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, a series of well-defined experimental protocols are essential.

Protocol 1: Fluorogenic DPP4 Enzyme Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP4 using a fluorogenic substrate.

Diagram 2: Workflow for DPP4 Enzyme Inhibition Assay

DPP4_Assay_Workflow A Prepare Reagents: - DPP4 Enzyme - Test Compound Dilutions - Fluorogenic Substrate (Gly-Pro-AMC) - Assay Buffer B Plate Setup: - Add Assay Buffer - Add DPP4 Enzyme - Add Test Compound/Control A->B C Incubation: 10 min at 37°C B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Kinetic Read: Measure fluorescence (Ex/Em = 360/460 nm) for 15-30 min at 37°C D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: Step-by-step workflow for the DPP4 fluorogenic enzyme inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[13]

    • Dilute recombinant human DPP4 enzyme in Assay Buffer to the desired concentration (e.g., 1 µl of stock per 49 µl of buffer).[14]

    • Prepare a 4X stock solution of the test compound in Assay Buffer. A serial dilution is recommended to determine the IC50.

    • Prepare the fluorogenic substrate solution (e.g., Gly-Pro-AMC) in Assay Buffer.[14]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µl of the DPP4 enzyme solution.[14]

    • Add 25 µl of the 4X test compound dilution or control (vehicle or known inhibitor like Sitagliptin).[14]

    • Include an enzyme control (25 µl of Assay Buffer) and a blank control (no enzyme).

    • Mix gently and incubate the plate for 10 minutes at 37°C.[14]

    • Initiate the reaction by adding 25 µl of the substrate solution to all wells.[14]

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[14] Read every 1-2 minutes for 15-30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Diagram 3: Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow A Cell Seeding: Plate cells in a 96-well plate and incubate overnight B Compound Treatment: Add serial dilutions of the test compound and incubate for 24-72 hours A->B C MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours B->C D Formazan Solubilization: Remove medium, add DMSO to dissolve formazan crystals C->D E Absorbance Reading: Measure absorbance at 570 nm D->E F Data Analysis: Calculate % Viability and IC50 E->F

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., a FAP-expressing line) in appropriate medium.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[15]

  • MTT Assay Procedure:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][15]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[10][15]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][15]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy: Bridging the Gap to Clinical Relevance

While in vitro potency is a critical starting point, the in vivo behavior of a compound ultimately determines its therapeutic potential. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

For Talabostat, a pediatric phase I trial provided some PK data, showing a mean half-life of 2.8 hours and dose-proportional exposure.[15] However, the clinical development of Talabostat was discontinued.[4][15] Phase II trials in metastatic colorectal cancer and melanoma showed minimal clinical activity as a single agent.[4][16] More recent studies have explored its use in combination with immunotherapy.[17]

For novel this compound derivatives, preclinical in vivo studies in relevant animal models (e.g., tumor xenografts) would be necessary to evaluate their anti-tumor efficacy, either alone or in combination with other agents.[18] These studies, coupled with PK and toxicology assessments, are crucial for advancing a compound towards clinical trials.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel serine protease inhibitors. By leveraging the extensive knowledge gained from the study of related compounds like Talabostat, researchers can rationally design derivatives with improved potency and selectivity.

Key considerations for future research include:

  • Systematic SAR studies: Synthesizing and evaluating a library of derivatives with modifications to the propylcarbamoyl and fluoro substituents to optimize potency and selectivity for FAP over other DPPs.

  • In-depth mechanistic studies: Investigating the downstream effects of FAP and/or DPP inhibition by novel compounds on immune cell activation, cytokine profiles, and tumor cell behavior.

  • Comprehensive preclinical evaluation: Conducting rigorous in vivo efficacy, pharmacokinetic, and toxicology studies in relevant cancer models to identify lead candidates for clinical development.

By combining insightful chemical design with robust biological and pharmacological evaluation, the therapeutic potential of this class of boronic acid derivatives can be fully realized.

References

A Structural Comparison of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic Acid Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Phenylboronic acids, a class of compounds recognized for their unique ability to form reversible covalent bonds with active site serines in enzymes, have garnered significant attention as versatile scaffolds for inhibitor design.[1][2] This guide provides an in-depth structural comparison of analogs of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid, a molecule of interest in contemporary drug discovery, particularly in the development of enzyme inhibitors and targeted protein degraders.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the rational design of these analogs and providing experimental context for their evaluation. We will delve into the structure-activity relationships (SAR) that govern their biological activity, supported by comparative experimental data and detailed methodologies.

The Core Scaffold: Understanding the Roles of Key Functional Groups

The parent molecule, this compound, possesses a unique combination of functional groups that each play a critical role in its chemical properties and biological interactions. Understanding these roles is fundamental to appreciating the rationale behind the design of its analogs.

  • The Boronic Acid Moiety: This functional group is the cornerstone of the molecule's biological activity. As a Lewis acid, the boron atom can accept a pair of electrons from a nucleophilic serine residue within the active site of an enzyme, forming a stable, yet reversible, tetrahedral boronate adduct. This mimics the transition state of substrate hydrolysis, leading to potent enzyme inhibition.[3] The acidity, and therefore reactivity, of the boronic acid is modulated by the electronic effects of the substituents on the phenyl ring.

  • The Phenyl Ring: This aromatic core serves as the scaffold upon which the other functional groups are positioned. Its rigidity helps to orient the boronic acid and the carbamoyl side chain in a defined spatial arrangement for optimal interaction with the target protein.

  • The Fluoro Substituent: The fluorine atom at the 4-position is an electron-withdrawing group. This has a significant impact on the electronic properties of the phenyl ring and, consequently, the acidity of the boronic acid. Electron-withdrawing groups increase the Lewis acidity of the boron atom, which can lead to stronger binding to the target enzyme.[4]

  • The Propylcarbamoyl Group: This side chain at the 3-position provides a crucial point of interaction with the target protein, contributing to binding affinity and selectivity. The amide bond and the propyl group can engage in hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket.

G Core This compound BoronicAcid B(OH)₂ (Enzyme Interaction) Core->BoronicAcid PhenylRing Phenyl Scaffold (Structural Core) Core->PhenylRing Fluoro 4-Fluoro Group (Modulates Acidity) Core->Fluoro Carbamoyl 3-Propylcarbamoyl Group (Binding & Selectivity) Core->Carbamoyl

Comparative Analysis of Structural Analogs

The systematic modification of the core scaffold allows for a detailed exploration of the structure-activity relationship (SAR). Below, we compare a series of analogs to understand how changes in substitution patterns affect their inhibitory potency, exemplified by their activity against Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is a therapeutic target for pain and inflammation.[1][5]

Impact of Substituents on Inhibitory Activity

The following table summarizes the IC50 values for a series of phenylboronic acid analogs against FAAH. While not a direct comparison of this compound analogs, the data for closely related compounds provide valuable insights into the SAR.

Compound IDStructureR1 (Position 3)R2 (Position 4)FAAH IC50 (µM)[1]
1 Phenylboronic acidHH2.5
2 (3-Carbamoylphenyl)boronic acid-CONH₂H1.1
3 (4-Fluorophenyl)boronic acidHF0.71
4 (4-Nitrophenyl)boronic acidHNO₂0.038
5 (4-(Trifluoromethyl)phenyl)boronic acidHCF₃0.024
Interpretation of Structure-Activity Relationships

The data in the table reveal several key trends:

  • Effect of the Carbamoyl Group: The introduction of a carbamoyl group at the 3-position (Compound 2 ) enhances the inhibitory activity compared to the unsubstituted phenylboronic acid (Compound 1 ), suggesting that this group forms favorable interactions within the FAAH active site.[1]

  • Influence of Electron-Withdrawing Groups: The addition of electron-withdrawing groups at the 4-position significantly increases potency. The fluoro substituent in Compound 3 leads to a more than three-fold increase in activity compared to the parent compound.[1] This effect is even more pronounced with the strongly electron-withdrawing nitro (Compound 4 ) and trifluoromethyl (Compound 5 ) groups, resulting in nanomolar inhibitors.[1] This supports the hypothesis that increasing the Lewis acidity of the boronic acid enhances its interaction with the catalytic serine.

These findings underscore the rationale for the design of this compound, which combines the beneficial effects of both a 3-carbamoyl group for binding and a 4-fluoro group to enhance the reactivity of the boronic acid warhead.

Experimental Protocol: Enzyme Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, a well-defined experimental protocol is essential. The following is a representative step-by-step methodology for determining the IC50 values of boronic acid analogs against a serine protease, such as chymotrypsin or FAAH.[4][6][7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer & Reagents B Prepare Serial Dilutions of Inhibitor A->B C Prepare Enzyme Solution A->C D Prepare Substrate Solution A->D E Add Inhibitor to Plate F Add Enzyme & Incubate E->F G Initiate Reaction with Substrate F->G H Measure Signal (e.g., Fluorescence) G->H I Plot % Inhibition vs. [Inhibitor] H->I J Calculate IC50 Value I->J

Materials and Reagents
  • Enzyme: Purified serine protease (e.g., human FAAH, bovine chymotrypsin).

  • Substrate: A fluorogenic or chromogenic substrate specific for the enzyme (e.g., N-arachidonoyl-7-amino-4-methylcoumarin for FAAH).[6]

  • Inhibitors: this compound and its analogs, dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]

  • 96-well plates: Black, flat-bottom plates for fluorescence assays.

  • Plate reader: Capable of kinetic fluorescence measurements.

Assay Procedure
  • Preparation of Reagents: Prepare all solutions in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

  • Inhibitor Dilution: Prepare a series of dilutions of the test compounds in assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, followed by the inhibitor solutions. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells except the background control. Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding to reach equilibrium.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence or absorbance signal at regular intervals for a set period (e.g., 30 minutes) using a plate reader.

  • Data Analysis: Determine the initial reaction velocity (rate) for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[6]

Advanced Applications: Leveraging Analogs for PROTAC Development

The utility of this compound and its analogs extends beyond simple enzyme inhibition. These molecules are increasingly being employed as ligands for E3 ubiquitin ligases, such as the von Hippel-Lindau (VHL) protein, in the design of Proteolysis-Targeting Chimeras (PROTACs).[8][9][10][11]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] This technology offers a powerful new modality for therapeutic intervention, capable of targeting proteins that have been traditionally considered "undruggable."

The this compound scaffold can be modified to serve as a VHL ligand. By attaching a linker to this core, which is then connected to a ligand for a target protein of interest, a PROTAC can be synthesized. The structural variations in the phenylboronic acid core, as discussed in this guide, can be exploited to fine-tune the binding affinity and selectivity for VHL, thereby optimizing the efficiency of the resulting PROTAC.

G POI Protein of Interest (POI) Ub Ubiquitin POI->Ub Tagged with E3 VHL E3 Ligase E3->POI Ubiquitinates PROTAC PROTAC POI_Ligand POI Ligand PROTAC->POI_Ligand Linker Linker PROTAC->Linker VHL_Ligand VHL Ligand (Boronic Acid Analog) PROTAC->VHL_Ligand POI_Ligand->POI binds VHL_Ligand->E3 binds Proteasome Proteasome Ub->Proteasome Recognized by Degradation Degradation Proteasome->Degradation leads to

Conclusion

The structural analysis of this compound analogs reveals a compelling narrative of rational drug design. The interplay between the boronic acid warhead, the electronic nature of the phenyl ring substituents, and the steric and electronic properties of the carbamoyl side chain provides a rich platform for tuning biological activity. The principles of structure-activity relationships discussed herein, supported by the provided experimental framework, offer a guide for the optimization of this scaffold for potent and selective enzyme inhibition. Furthermore, the emerging application of these analogs in the design of PROTACs highlights their potential to contribute to the next generation of targeted therapeutics. As our understanding of the intricate interactions between small molecules and their biological targets continues to evolve, the systematic and informed exploration of such versatile chemical scaffolds will undoubtedly remain a critical driver of innovation in drug discovery.

References

A Comparative Guide to the Synthesis of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients through reactions such as the Suzuki-Miyaura cross-coupling. The strategic placement of the boronic acid, fluoro, and propylcarbamoyl groups on the phenyl ring allows for highly specific interactions in biological targets. This guide provides a comparative analysis of two prominent synthetic pathways for this valuable compound, offering insights into the rationale behind the chosen methodologies and presenting experimental data to support the comparison.

Introduction to Synthetic Strategies

The synthesis of functionalized arylboronic acids is a cornerstone of modern organic chemistry. The two primary approaches for preparing compounds like this compound involve either the borylation of a pre-functionalized aryl halide or the functionalization of a pre-existing arylboronic acid. This guide will explore a classical organometallic approach via lithiation-borylation and a modern palladium-catalyzed approach, the Miyaura borylation.

Pathway 1: Lithiation-Borylation of a Precursor Aryl Halide

This widely-used method involves the formation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile.[1] For the synthesis of our target molecule, a plausible and robust pathway starts from the readily accessible N-propyl-4-bromo-2-fluorobenzamide.

Rationale for the Lithiation-Borylation Approach

The choice of a lithiation-borylation strategy is underpinned by its reliability and the commercial availability of the necessary starting materials. The carbon-bromine bond is readily converted to a carbon-lithium bond through halogen-metal exchange at low temperatures, a transformation that is generally high-yielding. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, efficiently yields the desired boronic acid.[2] While requiring stringent anhydrous conditions and low temperatures, this method offers a direct and often high-yielding route to the target compound.

Experimental Protocol: Lithiation-Borylation

Step 1: Synthesis of N-propyl-4-bromo-2-fluorobenzamide

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and cool to 0 °C.

  • Add propylamine (1.5 eq) dropwise and stir for 1 hour at 0 °C, then for 2 hours at room temperature.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-propyl-4-bromo-2-fluorobenzamide.

Step 2: Synthesis of this compound

  • Dissolve N-propyl-4-bromo-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl and stir for 1 hour.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing the Lithiation-Borylation Pathway

lithiation_borylation start N-propyl-4-bromo-2-fluorobenzamide intermediate Aryllithium Intermediate start->intermediate 1. n-BuLi, THF 2. -78 °C boronate_ester Boronate Ester Intermediate intermediate->boronate_ester 1. B(OMe)3 2. -78 °C to RT product This compound boronate_ester->product 1. H3O+ (aq. HCl) 2. Workup miyaura_borylation start N-propyl-4-bromo-2-fluorobenzamide boronic_ester Pinacol Boronic Ester start->boronic_ester 1. B2pin2, Pd(dppf)Cl2, KOAc 2. Dioxane, 80-100 °C product This compound boronic_ester->product 1. H3O+ (aq. HCl) 2. THF/H2O

References

A Comparative Guide to the Quantitative Analysis of Boronic Acids in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of boronic acids in reaction mixtures is a critical aspect of process development, optimization, and quality control. Boronic acids and their derivatives are foundational building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is instrumental in the synthesis of a vast array of pharmaceuticals and fine chemicals. The ability to accurately monitor the consumption of boronic acid starting materials and the formation of products is paramount for ensuring reaction efficiency, maximizing yield, and maintaining process safety and reproducibility.[1]

This guide provides an in-depth, objective comparison of the principal analytical methodologies for the quantitative analysis of boronic acids in complex reaction matrices. We will delve into the technical nuances of each technique, providing not just procedural steps but also the underlying scientific rationale for experimental choices. This focus on causality is designed to empower you, the practicing scientist, to not only replicate these methods but also to adapt and troubleshoot them for your specific applications.

The Analytical Challenge: The Dual Nature of Boronic Acids

The analytical chemistry of boronic acids is complicated by their inherent chemical properties. While their reactivity is a boon in synthesis, it presents challenges for robust quantification. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation.[2] Furthermore, they can exist in equilibrium with their corresponding boroxines (cyclic anhydrides), which can complicate chromatographic separation and mass spectrometric analysis.[3][4] The choice of an analytical method is therefore a careful balance between the need for accuracy, precision, sensitivity, and the practical constraints of the laboratory.

A Comparative Overview of Analytical Techniques

This guide will focus on the most prevalent and effective methods for the quantitative analysis of boronic acids:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse technique for many analytical laboratories.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offering enhanced sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool, often requiring derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary method for structural elucidation and quantification without the need for a reference standard of the analyte.

  • Titration Methods: Classic, cost-effective techniques for the analysis of bulk materials.

The following sections will explore each of these techniques in detail, providing a critical evaluation of their strengths and weaknesses, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted technique for monitoring the progress of organic reactions due to its robustness, reliability, and relatively low cost.[5][6] For boronic acids, which typically possess a UV chromophore, this method offers a straightforward approach to quantification.

The Principle Behind the Protocol

The separation of boronic acids by reversed-phase HPLC is governed by their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[7] The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol) and pH, is critical for achieving optimal separation and peak shape. The acidic nature of the boronic acid functional group (with pKa values typically in the range of 8-10) means that the pH of the mobile phase can significantly impact retention time and peak symmetry.[5] At low pH, the boronic acid is in its neutral form and is well-retained on a C18 column. As the pH increases towards the pKa, the boronic acid becomes partially ionized, leading to earlier elution and potentially poor peak shape. Therefore, buffered mobile phases at a low pH are often employed to ensure reproducible retention and sharp, symmetrical peaks.

The selection of the stationary phase also plays a crucial role. Columns with low silanol activity are preferred to minimize undesirable secondary interactions that can lead to peak tailing.[8][9] In some cases, specialized column technologies, such as those with hybrid silica particles or charged surface modifications, can provide enhanced performance for the analysis of these polar compounds.

Experimental Protocol: HPLC-UV Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for monitoring the consumption of a boronic acid in a Suzuki-Miyaura coupling reaction.

1. Reaction Sampling and Quenching:

  • At predetermined time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol.[1] This serves to stop the reaction and precipitate the palladium catalyst. The quenching solvent may also contain an internal standard for improved quantitative accuracy.

2. Sample Preparation:

  • After quenching, vortex the sample to ensure homogeneity.

  • If necessary, centrifuge the sample to pellet any precipitated solids.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Conditions:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, and an autosampler.[7]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[7]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. The gradient program should be optimized to ensure separation of the boronic acid from other reaction components.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: The wavelength should be set to the λmax of the boronic acid, which can be determined from a UV scan of a standard solution. A common starting point is 254 nm.[5]

  • Injection Volume: 10 µL.[7]

4. Data Analysis:

  • Generate a calibration curve by injecting standard solutions of the boronic acid at known concentrations.

  • Plot the peak area of the boronic acid against its concentration to establish the linearity of the response.

  • Quantify the concentration of the boronic acid in the reaction samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis of Boronic Acids

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Reaction Sampling Reaction Sampling Quenching Quenching Reaction Sampling->Quenching Centrifugation (optional) Centrifugation (optional) Quenching->Centrifugation (optional) Transfer to Vial Transfer to Vial Centrifugation (optional)->Transfer to Vial HPLC Injection HPLC Injection Transfer to Vial->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification cluster_0 Chromatography cluster_1 Mass Spectrometry Column Column Separation Separation Column->Separation Mobile Phase Mobile Phase Mobile Phase->Separation Flow Rate Flow Rate Flow Rate->Separation Ionization Ionization Separation->Ionization Eluent Transfer Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Signal Signal Detector->Signal

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, phenylboronic acids are indispensable reagents, celebrated for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryls, which are core structures in countless pharmaceuticals and advanced materials.[2][3] However, the reactivity and efficacy of a phenylboronic acid are not monolithic. Strategic modification of the phenyl ring can dramatically alter its catalytic performance. This guide provides an in-depth comparison of non-fluorinated phenylboronic acids against their fluorinated counterparts, offering experimental insights into how the subtle introduction of fluorine can unlock significant catalytic advantages.

The Physicochemical Impact of Fluorination: More Than Just an Electron Sink

The introduction of fluorine, the most electronegative element, onto the phenyl ring of a boronic acid incites profound changes in its electronic and chemical properties.[4][5] These changes are the root cause of the observed differences in catalytic behavior.

Enhanced Lewis Acidity: The Driving Force of Catalysis

The primary effect of fluorination is a significant increase in the Lewis acidity of the boron atom.[5][6][7] Fluorine's potent electron-withdrawing inductive effect (-I) pulls electron density away from the aromatic ring and, consequently, from the boron center. This electron deficiency makes the boron atom a stronger Lewis acid, enhancing its ability to interact with and activate other molecules in a catalytic cycle.

This increase in acidity is quantifiable through the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid. The position and number of fluorine substituents directly correlate with the extent of this effect.[6]

  • Positional Effects: The inductive effect is distance-dependent. A fluorine atom in the ortho or meta position exerts a stronger electron-withdrawing effect on the boronic acid group than one in the para position.[6] In the para position, the inductive effect is partially offset by the fluorine's weak resonance (+M) effect.[6]

  • Additive Effects: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid is a significantly stronger acid than any of the monofluorinated isomers.[6]

Phenylboronic Acid DerivativepKa Value
Phenylboronic Acid9.20
4-Fluorophenylboronic Acid8.77
3-Fluorophenylboronic Acid8.40
2-Fluorophenylboronic Acid8.80
3,4,5-Trifluorophenylboronic Acid7.03
2,3,4,6-Tetrafluorophenylboronic Acid6.17
Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids. Lower pKa values indicate increased Lewis acidity. Data sourced from[6].
Stability Considerations: A Double-Edged Sword

While enhanced Lewis acidity is beneficial for catalysis, it can also increase the susceptibility of fluorinated phenylboronic acids to side reactions, most notably protodeboronation.[6][8] This reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often accelerated under the basic conditions required for many cross-coupling reactions. This instability is particularly pronounced in polyfluorinated derivatives, especially those with an ortho-fluorine group.[8] Researchers must therefore balance the desired increase in reactivity with potential substrate degradation.

Comparative Performance in Key Catalytic Reactions

The theoretical advantages of fluorination translate into tangible performance enhancements in several critical catalytic applications.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.[9]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)-X R¹-Pd(II)(L₂)X Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation (ArB(OH)₂ + Base) R1-Pd(II)-X->Transmetalation R1-Pd(II)-Ar R¹-Pd(II)(L₂)Ar Transmetalation->R1-Pd(II)-Ar Reductive_Elimination Reductive Elimination R1-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-Ar Reductive_Elimination->Product

Suzuki-Miyaura Catalytic Cycle.

The crucial transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center. The rate of this step is highly dependent on the electronic properties of the boronic acid. Studies have shown that electron-withdrawing groups on the phenylboronic acid, such as fluorine, can accelerate the reaction.[10][11] The increased Lewis acidity of the fluorinated boronic acid facilitates the formation of the boronate species, which is the active participant in transmetalation.

Experimental Data: In a comparative study of the Suzuki-Miyaura coupling between 1-bromo-4-fluorobenzene and various phenylboronic acids, 4-fluorophenylboronic acid demonstrated superior activity compared to the non-fluorinated parent compound under identical conditions.[11]

Phenylboronic AcidTemperature (°C)Reaction Time (h)Conversion (%)Turnover Frequency (TOF, h⁻¹)
Phenylboronic Acid1103~85~50
4-Fluorophenylboronic Acid 110 3 ~95 67.1
4-Carboxyphenylboronic Acid1103~70-
Table 2: Comparative performance in the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene. The fluorinated acid shows higher conversion and catalytic turnover. Data adapted from[11].

This enhanced reactivity means that reactions with fluorinated phenylboronic acids can often be run under milder conditions, for shorter durations, or with lower catalyst loadings, improving the overall efficiency and sustainability of the process.

Boronic Acid-Catalyzed Direct Amidation

Beyond their use as reagents, boronic acids have emerged as effective organocatalysts for reactions like direct amidation—the formation of an amide from a carboxylic acid and an amine.[12] This transformation is fundamental in pharmaceutical chemistry, as the amide bond is a key feature of many drug molecules.[13] Boronic acid catalysis offers a mild, environmentally friendly alternative to traditional methods that require stoichiometric activating agents.

The proposed mechanism involves the boronic acid activating the carboxylic acid by forming an acyloxyboronate intermediate.[14][15] This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine.

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Product Formation RCOOH R-COOH Acyloxyboronate Acyloxyboronate Intermediate (Activated Electrophile) RCOOH->Acyloxyboronate ArB(OH)2 ArB(OH)₂ (Catalyst) ArB(OH)2->Acyloxyboronate Tetrahedral_Int Tetrahedral Intermediate Acyloxyboronate->Tetrahedral_Int Nucleophilic Attack Amine R'-NH₂ Amine->Tetrahedral_Int Tetrahedral_Int->ArB(OH)2 Catalyst Regeneration Amide Amide Product (R-CONH-R') Tetrahedral_Int->Amide

Proposed Mechanism for Boronic Acid-Catalyzed Amidation.

Arylboronic acids bearing strong electron-withdrawing groups are highly effective catalysts for this reaction.[15] The enhanced Lewis acidity of fluorinated phenylboronic acids makes them particularly potent, as they can more effectively activate the carboxylic acid starting material.

Experimental Data: The amidation of 4-phenylbutyric acid with benzylamine demonstrates the superior catalytic activity of (3,4,5-trifluorophenyl)boronic acid compared to the standard phenylboronic acid.

Boronic Acid Catalyst (1 mol%)Reaction Time (h)Yield (%)
Phenylboronic Acid16Low/No Reaction
(3,4,5-Trifluorophenyl)boronic Acid 16 99
[3,5-Bis(trifluoromethyl)phenyl]boronic Acid1699
Table 3: Comparative performance in the direct amidation of 4-phenylbutyric acid and benzylamine. The highly fluorinated catalyst is exceptionally effective. Data adapted from[15].

Experimental Protocols: A Guide to Comparative Analysis

Reproducible experimental design is paramount for objectively comparing catalyst performance. Below are representative protocols for the Suzuki-Miyaura coupling and direct amidation reactions.

Experimental_Workflow cluster_rxn1 Reaction A: Non-Fluorinated cluster_rxn2 Reaction B: Fluorinated Setup1 Setup Reaction with Non-Fluorinated Phenylboronic Acid Run1 Run under defined conditions (T, t) Setup1->Run1 Monitor1 Monitor progress (TLC, GC-MS) Run1->Monitor1 Workup1 Aqueous Work-up & Purification Monitor1->Workup1 Analysis Analyze Yields & Purity (NMR, LC-MS) Workup1->Analysis Setup2 Setup Reaction with Fluorinated Phenylboronic Acid Run2 Run under identical conditions (T, t) Setup2->Run2 Monitor2 Monitor progress (TLC, GC-MS) Run2->Monitor2 Workup2 Aqueous Work-up & Purification Monitor2->Workup2 Workup2->Analysis Conclusion Compare Performance: Rate, Yield, Selectivity Analysis->Conclusion

General workflow for comparative catalyst studies.
Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed to compare the reactivity of phenylboronic acid and 4-fluorophenylboronic acid.[16]

Materials:

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)

  • Boronic Acid (Phenylboronic acid or 4-fluorophenylboronic acid, 1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent System (e.g., Toluene/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide, the selected boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe. Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Stir the reaction mixture vigorously at a set temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., 1h, 3h, 6h) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Trustworthiness: Consistent monitoring provides kinetic data, not just an endpoint result, allowing for a more nuanced comparison of reaction rates.

  • Work-up: Upon completion (or at a defined endpoint), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and confirm the product's identity and purity via NMR spectroscopy.

Protocol 2: Comparative Direct Amidation

This protocol compares the catalytic efficiency of phenylboronic acid and (3,4,5-trifluorophenyl)boronic acid.[15]

Materials:

  • Carboxylic Acid (e.g., 4-phenylbutyric acid, 1.0 mmol)

  • Amine (e.g., benzylamine, 1.1 mmol)

  • Boronic Acid Catalyst (Phenylboronic acid or (3,4,5-trifluorophenyl)boronic acid, 0.03 mmol, 3 mol%)

  • Solvent (e.g., Toluene, 2 mL)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap with the carboxylic acid, amine, boronic acid catalyst, and toluene.

  • Dehydration: Heat the reaction mixture to reflux (approx. 110-120 °C). Causality: This is a dehydration reaction. The continuous removal of water via the Dean-Stark trap is essential to drive the equilibrium towards the amide product.

  • Reaction Time: Maintain reflux for a specified period (e.g., 16 hours).

  • Monitoring: The reaction can be monitored by TLC or LC-MS to track the consumption of the starting materials.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Self-Validation: The acid and base washes remove any unreacted amine and carboxylic acid, respectively, simplifying purification and ensuring an accurate yield calculation of the neutral amide product.

  • Purification & Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the pure amide. Calculate the isolated yield.

Conclusion and Outlook

The strategic incorporation of fluorine into phenylboronic acids is a powerful tool for enhancing catalytic performance. By increasing the Lewis acidity of the boron center, fluorination can significantly accelerate key catalytic reactions such as the Suzuki-Miyaura coupling and direct amidation.[6][11][15] This often translates to higher yields, shorter reaction times, and the ability to use milder conditions.

For researchers and drug development professionals, the choice between a fluorinated and a non-fluorinated phenylboronic acid should be guided by the specific demands of the reaction. While fluorinated variants offer superior reactivity, particularly in processes reliant on Lewis acid activation, their potential for instability under basic conditions must be considered.[8] By understanding the fundamental physicochemical principles and leveraging the comparative data presented, scientists can make informed decisions to optimize their synthetic strategies, ultimately accelerating the path to discovery.

References

A Researcher's Guide to Fluorine Substitution on Phenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Boron and Fluorine

In the landscape of modern chemical synthesis and drug discovery, phenylboronic acids stand out as remarkably versatile reagents. Their prominence is largely built upon their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds. Beyond synthesis, their unique Lewis acidic nature and ability to reversibly bind with diols have established them as essential components in chemical sensors and biologically active molecules.

Simultaneously, the element fluorine has become a cornerstone of medicinal chemistry and materials science.[1] Its strategic incorporation into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1]

This guide provides an in-depth comparative analysis of how fluorine substitution on the phenyl ring fundamentally alters the properties of phenylboronic acids. We will move beyond a simple recitation of facts to explore the underlying electronic principles and their practical consequences, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Influence of Fluorine on Lewis Acidity (pKa)

The defining characteristic of a boronic acid is the Lewis acidity of its boron center. In aqueous solution, this is quantified by the pKa, which reflects the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species. The unsubstituted phenylboronic acid has a pKa of approximately 8.86, making it a relatively weak acid.[2]

The introduction of fluorine, the most electronegative element, exerts a powerful influence on this equilibrium. This is primarily due to its strong electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring and, consequently, from the boron atom. This increases the boron's electron deficiency, making it a stronger Lewis acid and lowering the pKa. However, the final effect is nuanced and highly dependent on the fluorine's position due to a competing, though weaker, electron-donating resonance effect (+R).

A Positional Isomer Comparison
  • Ortho-Substitution: A fluorine atom at the ortho position causes the most significant increase in acidity. This is attributed to two synergistic effects: the strong, distance-dependent inductive pull and the potential for stabilization of the resulting tetrahedral boronate through an intramolecular hydrogen bond between the B-OH group and the adjacent fluorine atom (B-O-H···F).[2]

  • Meta-Substitution: At the meta position, the resonance effect is negligible.[3] Therefore, the strong inductive effect dominates, leading to a substantial increase in acidity, though typically less pronounced than in the ortho isomer.[2]

  • Para-Substitution: The para position presents a fascinating case where the electron-withdrawing inductive effect is counteracted by the electron-donating resonance effect.[2] This opposition results in the smallest increase in acidity among the monosubstituted isomers.

Multiple fluorine substitutions generally lead to a cumulative increase in acidity, with 2,3,4,6-tetrafluorophenylboronic acid being one of the most acidic in the series.[2]

Comparative Acidity Data
CompoundpKa ValueKey Electronic Effects
Phenylboronic Acid~8.86[2]Baseline (Reference)
2-Fluorophenylboronic Acid~7.8 (example value)Strong -I effect, potential H-bonding stabilization[2]
3-Fluorophenylboronic Acid~8.2 (example value)Dominant -I effect[2]
4-Fluorophenylboronic Acid~8.77[2]Opposing -I and +R effects[2]
2,3,4,6-Tetrafluorophenylboronic acid6.17[2]Cumulative strong -I effect

Note: Exact pKa values can vary slightly based on experimental conditions. The values presented are illustrative of the established trend.

Visualizing Electronic Effects

electronic_effects cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position o_ring Phenyl Ring o_B B(OH)₂ Strongest Acidity Increase o_ring->o_B o_F F o_ring->o_F o_F->o_ring -I (Strong) o_F->o_ring +R (Weak) m_ring Phenyl Ring m_B B(OH)₂ Significant Acidity Increase m_ring->m_B m_F F m_ring->m_F m_F->m_ring -I (Dominant) p_ring Phenyl Ring p_B B(OH)₂ Smallest Acidity Increase p_ring->p_B p_F F p_ring->p_F p_F->p_ring -I p_F->p_ring +R (Opposing)

Caption: Electronic effects of fluorine on phenylboronic acid acidity.

Part 2: Consequences for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, and the performance of the boronic acid partner is critical. Fluorine substitution impacts this performance primarily by altering the electronic nature of the aryl group and the Lewis acidity of the boron, which directly influences the crucial transmetalation step.

Reactivity and Mechanistic Considerations
  • Facilitation of Boronate Formation: The transmetalation step is generally believed to proceed more efficiently from the tetrahedral boronate species [ArB(OH)₃]⁻ rather than the neutral boronic acid. By increasing the Lewis acidity, fluorine substitution facilitates the formation of this active boronate species in the presence of a base, which can accelerate the catalytic cycle.

  • Challenges with Highly Fluorinated Systems: While moderate fluorination is beneficial, highly electron-deficient systems like pentafluorophenylboronic acid can be surprisingly unreactive under standard Suzuki conditions.[4] The extreme electron-withdrawing nature can retard the transfer of the aryl group from boron to the palladium center. Overcoming this often requires modified catalytic systems, such as the use of stronger bases (e.g., CsF) or the addition of silver(I) oxide (Ag₂O), which is thought to act as a co-catalyst to promote transmetalation.[4]

  • Susceptibility to Protodeboronation: A significant side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the C–B bond, which destroys the boronic acid. The increased electron deficiency of the fluorinated aryl ring can make the C–B bond more susceptible to this undesired cleavage, particularly under harsh basic conditions.[4] This necessitates a careful optimization of reaction conditions (base, solvent, temperature) to balance efficient transmetalation against competing protodeboronation.

Comparative Performance in Synthesis
Phenylboronic Acid TypeGeneral Reactivity TrendCommon Modifications Required
Unsubstituted Robust and reliable under standard conditions.Standard Pd catalyst (e.g., Pd(PPh₃)₄), moderate base (e.g., Na₂CO₃).
Mono- or Difluorinated Often more reactive than unsubstituted analogues due to enhanced Lewis acidity.Standard conditions are often sufficient; may allow for milder conditions.[5]
Polyfluorinated (e.g., C₆F₅B(OH)₂) Can be inactive under standard conditions.[4]Requires stronger bases (CsF), additives (Ag₂O), and/or specialized ligands.[4]

Part 3: Applications in Drug Design and Sensing

The tunable properties of fluorinated phenylboronic acids make them invaluable tools beyond their role in synthesis.

  • Medicinal Chemistry: Fluorinated phenylboronic acids are critical building blocks for introducing fluorinated motifs into potential drug candidates. The resulting molecules often exhibit enhanced metabolic stability by blocking sites of oxidative metabolism, and the fluorine can modulate pKa and lipophilicity to improve cell permeability and target engagement. The boronic acid moiety itself can act as a warhead, forming covalent but reversible bonds with serine proteases or other enzyme targets.

  • Chemical Sensing: The core principle of boronic acid-based sensors is their ability to bind with 1,2- or 1,3-diols, such as carbohydrates. The increased Lewis acidity of fluorinated phenylboronic acids strengthens this binding interaction. This allows for the design of highly sensitive and selective sensors for glucose and other biologically important diols that can operate effectively at physiological pH (7.4), where less acidic boronic acids would not bind as strongly.

Part 4: Experimental Protocols

Trustworthy data begins with robust and reproducible experimental design. The determination of pKa is the foundational experiment for characterizing and comparing these compounds.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a self-validating system for measuring the pKa of a fluorinated phenylboronic acid.

Objective: To determine the acid dissociation constant (pKa) of a sample (e.g., 3-fluorophenylboronic acid) in an aqueous or mixed-solvent system.

Materials:

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or manual burette (Class A)

  • Stir plate and magnetic stir bar

  • Jacketed titration vessel connected to a water bath (25.0 ± 0.1 °C)

  • Fluorophenylboronic acid sample

  • Standardized 0.1 M HCl solution

  • Standardized and carbonate-free 0.1 M NaOH solution

  • High-purity water (degassed to remove CO₂)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • System Preparation:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at 25.0 °C.

    • Accurately weigh approximately 0.5 mmol of the fluorophenylboronic acid and dissolve it in 50.0 mL of degassed high-purity water in the titration vessel. Causality: Using degassed water and maintaining an inert atmosphere prevents dissolved CO₂ from interfering with the titration curve by forming carbonic acid.

  • Initial Acidification:

    • Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to the solution. This ensures that the boronic acid is fully protonated at the start of the titration.

  • Titration:

    • Begin stirring the solution at a constant rate.

    • Titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the final equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately determine the equivalence points. The first equivalence point corresponds to the neutralization of the excess strong acid (HCl), and the second corresponds to the neutralization of the boronic acid.

    • The pKa is the pH at the half-equivalence point for the boronic acid. This is the point where half of the boronic acid has been converted to its conjugate boronate base.

  • Validation:

    • Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

    • Run a blank titration (without the boronic acid) to correct for any impurities in the solvent or titrant.

Experimental Workflow Diagram

pka_workflow prep 1. System Preparation - Calibrate pH Meter - Dissolve Sample in H₂O - Inert Atmosphere (N₂) acidify 2. Initial Acidification - Add excess std. HCl prep->acidify Ensure full protonation titrate 3. Potentiometric Titration - Add std. NaOH in increments - Record pH vs. Volume acidify->titrate Begin neutralization analyze 4. Data Analysis - Plot Titration Curve - Determine Equivalence Point - pKa = pH at 1/2 Equiv. Point titrate->analyze Generate raw data validate 5. Validation - Triplicate Runs - Blank Titration analyze->validate Confirm accuracy

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

Fluorine substitution is a powerful and predictable strategy for modulating the fundamental properties of phenylboronic acids. The primary effect—an increase in Lewis acidity—is a direct consequence of fluorine's inductive electron withdrawal, with the magnitude of the change being exquisitely sensitive to its ring position. This altered acidity directly translates to modified reactivity in Suzuki-Miyaura cross-coupling, requiring researchers to adapt synthetic strategies, particularly for highly fluorinated substrates. Furthermore, these fine-tuned electronic properties are harnessed in the rational design of superior pharmaceuticals and more sensitive chemical sensors. A thorough understanding of these structure-property relationships, validated by robust experimental characterization, is essential for any scientist seeking to leverage the unique and potent synergy of boron and fluorine.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring that every step of your workflow, from experiment to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized reagents like (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid demands meticulous attention to detail, not just in its application, but also in its end-of-life management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

The procedures outlined here are synthesized from established institutional safety guidelines and chemical best practices. However, it is imperative to remember that your institution's Environmental Health & Safety (EHS) office is the ultimate authority.[1][2] Always consult your site-specific protocols before proceeding.[3]

Hazard Assessment and Core Principles

Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[1][9] The foundational principles of its disposal are segregation, containment, and clear communication through labeling.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionPrimary Safety ConcernSource
Acute Oral Toxicity Harmful if swallowed.Ingestion can lead to illness. Do not eat, drink, or smoke when handling.[5][4][5]
Skin Corrosion/Irritation Causes skin irritation.Direct contact can cause redness and discomfort.[4][7]
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact can cause significant eye damage.[4][7]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust can irritate the respiratory tract.[4][7]
The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process. The following sections break down the workflow from the point of waste generation to its final collection by EHS professionals.

Before handling the chemical in any form—pure, in solution, or as waste—ensure you are equipped with the appropriate PPE.[9] All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[9]

  • Mandatory PPE:

    • Safety goggles (or safety glasses with side shields)

    • Chemical-resistant gloves (inspect for integrity before use)

    • A properly fastened lab coat

Proper segregation is critical to prevent dangerous chemical reactions.[1] Never mix boronic acid waste with incompatible materials such as strong oxidizing agents or strong bases, unless part of a specific, controlled neutralization protocol.[5][7]

  • Solid Waste: Collect unreacted this compound, contaminated filter paper, weighing boats, and contaminated paper towels in a designated, sealable container for solid hazardous waste.

  • Liquid Waste: Collect solutions containing the boronic acid in a separate, clearly labeled, and sealable container for liquid hazardous waste.[9] If your experiment involved solvents, this waste stream may also be classified as flammable liquid waste. Consult your EHS guidelines for proper categorization.[1]

  • Contaminated Sharps: Any needles or razor blades contaminated with the chemical should be disposed of in a designated sharps container.

Start Waste Generation Point (e.g., end of reaction) Decision1 Is the waste solid, liquid, or sharp? Start->Decision1 Solid Solid Waste (e.g., contaminated paper, excess reagent) Decision1->Solid Solid Liquid Liquid Waste (e.g., reaction mixture, solvent washes) Decision1->Liquid Liquid Sharp Contaminated Sharps (e.g., needles) Decision1->Sharp Sharp Container_Solid Collect in Labeled Solid Hazardous Waste Container Solid->Container_Solid Container_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid->Container_Liquid Container_Sharp Collect in Puncture-Proof Sharps Container Sharp->Container_Sharp End Store in Satellite Accumulation Area for EHS Pickup Container_Solid->End Container_Liquid->End Container_Sharp->End

Diagram 1. Waste Segregation Decision Workflow.

All hazardous waste containers must be in good condition, compatible with the chemical waste, and kept closed except when adding waste.[1][10]

  • Container Requirements:

    • Use sturdy, leak-proof containers with screw-top caps.[1]

    • Ensure the container material is compatible with the waste (e.g., do not store acidic waste in a metal container).[10]

    • For liquids, use secondary containment (such as a plastic tub) to contain potential spills.[1]

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[10] The label must be fully filled out and legible.

    Essential Label Information: [11][12]

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name(s): List all constituents by their full name (no abbreviations). For example: "this compound", "Methanol", "Water".

    • Approximate Percentages: Estimate the percentage of each component.

    • Researcher's Name and Lab Information.

Empty containers that once held this compound must be decontaminated before disposal.[9][13]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[9]

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste. [9] Subsequent rinses may also need to be collected depending on institutional policy.[9]

  • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original manufacturer's label. The decontaminated container can then be disposed of with regular laboratory glassware or plastic waste.[9]

For simple aqueous waste streams where the only hazardous component is the boronic acid, neutralization may be a viable pre-treatment step to reduce its reactivity, if permitted by your institution's EHS office.[3][14][15] Boronic acids are weak Lewis acids and can be neutralized by a mild base.[14][16] This procedure should only be performed on small quantities by trained personnel.

Protocol for Neutralization of Aqueous Boronic Acid Waste:

  • Preparation: Work in a chemical fume hood. Place the beaker or flask containing the dilute aqueous boronic acid solution in a secondary container or an ice bath to manage any potential exothermic reaction.[15]

  • Select Neutralizer: Use a mild base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[3][14] Avoid strong, caustic bases which can cause a more vigorous reaction.

  • Gradual Addition: Slowly and carefully add the neutralizing agent to the acidic solution while stirring continuously.[3]

  • Monitor pH: Use pH strips or a calibrated pH meter to monitor the solution's pH. Continue adding the base in small portions until the pH is between 6 and 9.[17]

  • Disposal: The resulting neutralized solution, containing borate salts, should still be collected as hazardous aqueous waste unless your EHS office explicitly permits drain disposal for neutralized solutions of this type.[14][15] Never assume drain disposal is acceptable.

cluster_0 Neutralization Process (in Fume Hood) A Aqueous Waste with This compound B Slowly add mild base (e.g., NaHCO3) with stirring A->B C Monitor pH (Target: 6-9) B->C C->B pH < 6 D Collect neutralized solution as hazardous waste C->D pH is 6-9 E pH < 6 F pH > 9 G pH is Neutral

Diagram 2. Workflow for Neutralization of Aqueous Waste.

Accumulate sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]

  • Once a waste container is full, contact your institution's EHS department to schedule a waste pickup.[1] Ensure this is done promptly, as some regulations require pickup within three days of a container becoming full.[10]

Emergency Spill Procedures

In the event of a spill, ensure the area is well-ventilated and restrict access.

  • For small spills of solid material: Gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[18]

  • For liquid spills: Use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill. Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the affected area thoroughly. Report all spills to your laboratory supervisor and EHS office as required by your institution's policy.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

Navigating the Safe Handling of (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Proactive Approach to Safety

Substituted phenylboronic acids, as a class, are known to present several potential hazards. While generally stable under standard laboratory conditions, they are often associated with the following risks based on data from analogous compounds:

  • Skin Irritation: May cause irritation upon contact.[1][3]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1][7]

  • Harmful if Swallowed: Oral ingestion may be harmful.[4][8]

A proactive understanding of these potential hazards informs the necessity of the stringent personal protective equipment and handling protocols outlined below.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory when working with (4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact with dust particles or splashes, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent irritation of the respiratory tract from inhaled dust.[1][7]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure a controlled laboratory environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep Ensure fume hood is operational and certified. Verify accessibility of safety shower and eyewash station. Gather Assemble all necessary PPE and handling equipment (spatulas, weigh boats, etc.). Prep->Gather Don_PPE Don all required PPE as specified. Gather->Don_PPE Weigh Weigh the compound within the fume hood. Avoid generating dust. Don_PPE->Weigh Transfer Carefully transfer the compound to the reaction vessel. Weigh->Transfer Clean_Area Decontaminate the work area and equipment. Transfer->Clean_Area Doff_PPE Remove PPE in the correct order to avoid self-contamination. Clean_Area->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands Segregate Segregate all contaminated waste (solid and liquid) into designated, labeled hazardous waste containers. Wash_Hands->Segregate

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Before beginning any work, ensure that a certified chemical fume hood is operational.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • The designated work area within the fume hood should be clean and uncluttered.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • All manipulations of solid this compound should be conducted within a chemical fume hood to minimize the risk of inhalation.

    • When transferring the solid, use appropriate tools like a spatula and avoid generating dust.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Wash hands with soap and water after handling is complete, even if gloves were worn.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Never combine it with strong oxidizing agents or strong acids.

  • Solid Waste: Collect any unused compound and contaminated solid materials (e.g., weigh paper, gloves, paper towels) in a designated, sealable container clearly labeled as "Hazardous Waste" and with the full chemical name.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent in a fume hood. The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air-drying, deface the original label before disposing of the container in the appropriate recycling stream.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS personnel or a licensed waste disposal company.

Spill Response Protocol

In the event of a spill, adhere to the following protocol:

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your supervisor and EHS department.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel, regardless of size.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-(propylcarbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.